Technical Documentation Center

(S)-3-Ethynyltetrahydrofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-Ethynyltetrahydrofuran

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-3-Ethynyltetrahydrofuran: A Key Chiral Building Block in Modern Drug Discovery

(S)-3-Ethynyltetrahydrofuran is a chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a stereodefined tetrahyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(S)-3-Ethynyltetrahydrofuran is a chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a stereodefined tetrahydrofuran ring with a reactive terminal alkyne, make it a versatile synthon for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

(S)-3-Ethynyltetrahydrofuran possesses a five-membered saturated ether ring with an ethynyl group at the C3 position. The "(S)" designation indicates the stereochemistry at this chiral center, which is crucial for its specific interactions with biological targets.

Molecular Structure:

Caption: 2D structure of (S)-3-Ethynyltetrahydrofuran.

Physical and Chemical Properties:

A summary of the key physical and chemical properties of (S)-3-Ethynyltetrahydrofuran is presented in the table below. It is important to note that due to its specialized nature as a synthetic intermediate, extensive physical property data is not always readily available in public literature and is often found in supplier-specific documentation.

PropertyValueReference
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol [1]
CAS Number 2702813-85-0[1]
Appearance Pale-yellow to yellow-brown liquid[1]
Purity ≥95%[1]
Storage Temperature -20 °C[1]

Synthesis of (S)-3-Ethynyltetrahydrofuran

The enantioselective synthesis of (S)-3-Ethynyltetrahydrofuran is critical to its application in drug development. A common and effective strategy involves a two-step sequence starting from the readily available chiral precursor, (S)-3-hydroxytetrahydrofuran. This precursor can be synthesized from L-malic acid.[2][3]

Synthetic Scheme:

G cluster_0 Synthesis of (S)-3-Hydroxytetrahydrofuran cluster_1 Ethynylation L-Malic Acid L-Malic Acid Esterification_Reduction Esterification & Reduction L-Malic Acid->Esterification_Reduction S-1,2,4-Butanetriol S-1,2,4-Butanetriol Esterification_Reduction->S-1,2,4-Butanetriol Cyclodehydration Cyclodehydration (p-TSA) S-1,2,4-Butanetriol->Cyclodehydration S-3-Hydroxytetrahydrofuran S-3-Hydroxytetrahydrofuran Cyclodehydration->S-3-Hydroxytetrahydrofuran S-3-Hydroxytetrahydrofuran_2 (S)-3-Hydroxytetrahydrofuran Activation Activation of Hydroxyl Group (e.g., Tosylation) S-3-Hydroxytetrahydrofuran_2->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Ethynylation_Reaction Ethynylation (e.g., with Acetylide) Activated_Intermediate->Ethynylation_Reaction S-3-Ethynyltetrahydrofuran S-3-Ethynyltetrahydrofuran Ethynylation_Reaction->S-3-Ethynyltetrahydrofuran

Caption: General synthetic route to (S)-3-Ethynyltetrahydrofuran.

Detailed Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Activation of (S)-3-hydroxytetrahydrofuran (Tosylation)

  • To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate. This intermediate may be used in the next step without further purification.

Step 2: Ethynylation

  • To a solution of ethynyltrimethylsilane (2.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq, as a solution in hexanes) dropwise. Stir the resulting solution for 30 minutes at this temperature to form lithium (trimethylsilyl)acetylide.

  • Add a solution of the tosylated intermediate from Step 1 (1.0 eq) in anhydrous THF to the acetylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether. Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product containing the silyl-protected alkyne is then deprotected. Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours.

  • Neutralize the mixture with dilute HCl and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (S)-3-Ethynyltetrahydrofuran.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-3-Ethynyltetrahydrofuran. While a publicly available, comprehensive set of spectra is scarce, the expected characteristic signals can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

  • Terminal Alkyne Proton (≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected around δ 2.0-2.5 ppm.

  • Tetrahydrofuran Ring Protons: A series of complex multiplets would be observed in the region of δ 3.5-4.2 ppm for the protons on the carbons adjacent to the oxygen atom (C2 and C5) and in the region of δ 1.8-2.8 ppm for the protons on the other ring carbons (C3 and C4). The chirality at C3 will result in diastereotopic protons, leading to more complex splitting patterns.

¹³C NMR Spectroscopy (Predicted):

  • Alkyne Carbons (C≡C): Two signals are expected in the range of δ 70-90 ppm. The terminal alkyne carbon (≡C-H) will appear as a doublet in a proton-coupled spectrum.

  • Tetrahydrofuran Ring Carbons: The carbons of the tetrahydrofuran ring would appear in the upfield region. The carbons adjacent to the oxygen (C2 and C5) are expected around δ 65-75 ppm, while the other ring carbons (C3 and C4) would be found at approximately δ 30-45 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • Terminal Alkyne C-H Stretch: A sharp, characteristic peak is expected around 3300 cm⁻¹.

  • C≡C Stretch: A weak to medium intensity sharp peak is anticipated in the region of 2100-2140 cm⁻¹.

  • C-O-C Stretch: A strong, characteristic absorption for the ether linkage is expected in the range of 1050-1150 cm⁻¹.

  • C-H Aliphatic Stretches: Absorptions corresponding to the C-H bonds of the tetrahydrofuran ring will be observed in the 2850-3000 cm⁻¹ region.

Applications in Drug Development

The synthetic utility of (S)-3-Ethynyltetrahydrofuran lies in the versatility of its terminal alkyne functionality, which allows for its incorporation into larger molecules through various carbon-carbon bond-forming reactions. This makes it a valuable intermediate in the synthesis of a range of pharmaceutical agents, including antivirals and anticancer drugs.

Key Reactions and Their Significance:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for creating complex molecular scaffolds.[4] The ethynyl group of (S)-3-Ethynyltetrahydrofuran can be readily coupled with various aromatic and heteroaromatic halides, which are common substructures in drug molecules.

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition): The terminal alkyne of (S)-3-Ethynyltetrahydrofuran can undergo a highly efficient and regioselective [3+2] cycloaddition with azides to form 1,2,3-triazoles. This "click" reaction is widely used in drug discovery for lead optimization and the synthesis of bioconjugates due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

  • Other Alkyne Reactions: The terminal alkyne can also participate in other transformations such as Glaser coupling, Castro-Stephens coupling, and various addition reactions, further expanding its synthetic utility.

The tetrahydrofuran moiety itself is a common feature in many biologically active natural products and synthetic drugs.[4] It can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, and can also participate in hydrogen bonding interactions with biological targets. The defined stereochemistry of the (S)-enantiomer ensures specific and potent interactions with the target protein or enzyme.

Workflow for Utilizing (S)-3-Ethynyltetrahydrofuran in Drug Discovery:

G Start (S)-3-Ethynyltetrahydrofuran (Chiral Building Block) Coupling Coupling Reaction Start->Coupling Sonogashira Sonogashira Coupling (with Aryl/Vinyl Halide) Coupling->Sonogashira Pd-catalyzed Click Click Chemistry (with Azide) Coupling->Click Cu-catalyzed Other Other Alkyne Reactions Coupling->Other Intermediate Advanced Intermediate Sonogashira->Intermediate Click->Intermediate Other->Intermediate Optimization Further Functionalization & Lead Optimization Intermediate->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A workflow illustrating the application of (S)-3-Ethynyltetrahydrofuran in a drug discovery program.

Conclusion

(S)-3-Ethynyltetrahydrofuran stands as a testament to the importance of chiral building blocks in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of a synthetically versatile alkyne handle provide chemists with a powerful tool for the efficient and stereocontrolled synthesis of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of synthons like (S)-3-Ethynyltetrahydrofuran in the drug discovery and development pipeline is set to increase.

References

  • 3-Ethynyltetrahydrofuran. MySkinRecipes. Available at: [Link]

  • Preparation method of (S)-3-hydroxytetrahydrofuran. Google Patents.
  • 3-Hydroxytetrahydrofuran. Wikipedia. Available at: [Link]

  • Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. Google Patents.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available at: [Link]

Sources

Exploratory

Enantioselective Synthesis Pathways for (S)-3-Ethynyltetrahydrofuran: A Technical Guide

Introduction & Strategic Rationale (S)-3-Ethynyltetrahydrofuran is a highly valued chiral building block in modern medicinal chemistry and drug development. It is prominently utilized in the synthesis of complex pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(S)-3-Ethynyltetrahydrofuran is a highly valued chiral building block in modern medicinal chemistry and drug development. It is prominently utilized in the synthesis of complex pharmacophores, including selective EZH1/EZH2 inhibitors for oncology[1] and advanced antiretroviral agents[2]. The presence of a terminal alkyne on the chiral tetrahydrofuran ring provides a versatile handle for downstream functionalization via Sonogashira cross-couplings or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)[3].

The primary synthetic challenge in developing (S)-3-ethynyltetrahydrofuran lies in constructing the terminal alkyne without epimerizing the sensitive C3 stereocenter. While de novo asymmetric organocatalysis is theoretically possible, the most scalable, robust, and self-validating approach relies on a "chiral pool" strategy. By starting from commercially available (S)-tetrahydrofuran-3-carboxylic acid[4], chemists can secure the absolute stereochemistry early in the sequence and focus entirely on functional group transformations.

Retrosynthetic Analysis & Causality in Reagent Selection

Converting the C3-carboxylic acid to a terminal alkyne requires a three-step homologation sequence:

  • Reduction: Carboxylic acid to primary alcohol.

  • Oxidation: Primary alcohol to aldehyde.

  • Homologation: Aldehyde to terminal alkyne.

The E-E-A-T Imperative: Preventing Racemization

The intermediate, (S)-tetrahydrofuran-3-carbaldehyde, is highly prone to enolization due to the acidity of the α -proton relative to the carbonyl group.

  • Why avoid the Corey-Fuchs reaction? Standard alkyne syntheses like the Corey-Fuchs sequence require strongly basic conditions (e.g., n-butyllithium) to drive the elimination of the dibromoalkene. Exposing the α -chiral aldehyde to such strong bases inevitably leads to racemization at the C3 position[5].

  • Why avoid the standard Seyferth-Gilbert homologation? The classic Seyferth-Gilbert homologation utilizes potassium tert-butoxide to deprotonate dimethyl (diazomethyl)phosphonate. This strong base is too harsh for base-labile, enolizable aldehydes[6].

  • The Solution: The Ohira-Bestmann Modification. By utilizing dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) in the presence of mild potassium carbonate (K₂CO₃) and methanol, the reactive Seyferth-Gilbert anion is generated in situ via methanolysis[3]. This exceptionally mild environment prevents α -deprotonation of the aldehyde, perfectly preserving the (S)-configuration[7].

Visualizing the Synthetic and Mechanistic Workflows

Pathway A (S)-THF-3-carboxylic acid (Starting Material) B (S)-THF-3-ylmethanol (Intermediate 1) A->B BH3-THF Reduction C (S)-THF-3-carbaldehyde (Intermediate 2) B->C DMP Oxidation D (S)-3-Ethynyltetrahydrofuran (Target Molecule) C->D Ohira-Bestmann Homologation

Caption: Forward synthetic pathway from (S)-THF-3-carboxylic acid to (S)-3-ethynyltetrahydrofuran.

Mechanism R Ohira-Bestmann Reagent + K2CO3 / MeOH A Seyferth-Gilbert Anion (DAMP conjugate base) R->A Methanolysis B Aldehyde Addition (Alkoxide Intermediate) A->B + (S)-THF-3-carbaldehyde C Oxaphosphetane Formation B->C D Cycloelimination (- Dimethyl phosphate) C->D E Diazoalkene Intermediate D->E F Alkylidenecarbene (- N2) E->F Warming G Terminal Alkyne (1,2-H shift) F->G Rearrangement

Caption: Step-by-step mechanistic cascade of the Ohira-Bestmann alkyne synthesis.

Experimental Protocols: A Self-Validating System

Protocol 1: Reduction to (S)-Tetrahydrofuran-3-ylmethanol
  • Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add (S)-tetrahydrofuran-3-carboxylic acid (1.0 equiv) and anhydrous THF to achieve a 0.5 M concentration.

  • Reaction: Cool the solution to 0 °C using an ice bath. Dropwise, add Borane-THF complex (BH₃·THF, 1.5 equiv). Causality Note: BH₃ is chosen over LiAlH₄ because it selectively reduces the carboxylic acid without risking reductive ring-opening of the tetrahydrofuran ether linkage.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully by adding methanol dropwise until effervescence completely ceases.

  • Workup: Concentrate the mixture under reduced pressure, dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the primary alcohol.

Protocol 2: Oxidation to (S)-Tetrahydrofuran-3-carbaldehyde
  • Setup: Dissolve the crude (S)-tetrahydrofuran-3-ylmethanol in wet dichloromethane (DCM containing ~0.1% water). Causality Note: Trace water accelerates the hydrolysis of the intermediate iodine species in Dess-Martin Periodinane (DMP) oxidations, dramatically speeding up the reaction.

  • Reaction: Add solid NaHCO₃ (2.0 equiv) to buffer the reaction. Add DMP (1.2 equiv) in small portions at 0 °C. The buffer is critical to neutralize the acetic acid byproduct, which could otherwise catalyze the enolization and subsequent racemization of the aldehyde product.

  • Completion: Stir for 2 hours at room temperature.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously until the organic layer is clear. Extract with DCM, dry over Na₂SO₄, and concentrate. Critical Quality Attribute (CQA): Do not purify the aldehyde via silica gel chromatography. The slightly acidic nature of standard silica gel can cause on-column racemization. Proceed immediately to Protocol 3 with the crude aldehyde.

Protocol 3: Ohira-Bestmann Homologation to (S)-3-Ethynyltetrahydrofuran
  • Setup: In a 100 mL flask under argon, dissolve the crude (S)-tetrahydrofuran-3-carbaldehyde (1.0 equiv) in anhydrous methanol (0.2 M)[5].

  • Reaction: Add anhydrous K₂CO₃ (2.0 equiv) in one portion, followed immediately by a rapid addition of dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 equiv) via syringe[7].

  • Completion: Stir the cloudy mixture at room temperature for 12–18 hours. The reaction mixture will turn pale yellow as the diazoalkene intermediate decomposes to the carbene, followed by a 1,2-hydrogen shift to form the alkyne[6].

  • Workup: Dilute the reaction mixture with diethyl ether, wash with a 5% aqueous NaHCO₃ solution, and dry over Na₂SO₄[5]. Purify via careful fractional distillation or short-path silica gel chromatography (using a pentane/diethyl ether gradient) to isolate the target compound, keeping in mind the volatility of the low-molecular-weight alkyne.

Quantitative Data Summary

The following table outlines expected yields and enantiomeric excess (ee) retention across the three-step sequence, demonstrating the high fidelity of this synthetic route.

StepTransformationReagents & SolventsTemp (°C)Time (h)Typical Yield (%)ee Retention (%)
1Acid to AlcoholBH₃·THF, anhydrous THF0 to 25492 - 95>99
2Alcohol to AldehydeDMP, NaHCO₃, wet DCM0 to 25285 - 88>99
3Aldehyde to AlkyneOhira-Bestmann Reagent, K₂CO₃, MeOH0 to 2512 - 1878 - 82>98

Note: The near-perfect retention of enantiomeric excess (>98%) is strictly dependent on maintaining buffered conditions during the DMP oxidation and utilizing the mild K₂CO₃/MeOH system during the homologation phase.

References

  • European Patent Office. "1,3-BENZODIOXOLE DERIVATIVES AS EZH1 AND/OR EZH2 INHIBITORS". EP 3121175 B1. 1

  • WIPO. "Antiretroviral agents". WO2016033243A9. 2

  • Organic Chemistry Portal. "Seyferth-Gilbert Homologation Bestmann-Ohira Reagent". 6

  • Organic Syntheses. "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction". 7

  • Sigma-Aldrich. "Bestmann-Ohira Reagent: Alkynes from Aldehydes". 5

  • SigutLabs. "Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents". 3

  • J&K Scientific. "(S)-Tetrahydrofuran-3-carboxylic acid | 168395-26-4". 4

Sources

Foundational

Mechanistic Profiling and Reactivity of (S)-3-Ethynyltetrahydrofuran: A Technical Guide for Advanced Organic Synthesis

Executive Summary (S)-3-Ethynyltetrahydrofuran is a highly privileged chiral building block in modern medicinal chemistry and organic synthesis. Featuring a saturated oxygen heterocycle and a terminal alkyne, it offers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Ethynyltetrahydrofuran is a highly privileged chiral building block in modern medicinal chemistry and organic synthesis. Featuring a saturated oxygen heterocycle and a terminal alkyne, it offers a unique electronic and steric profile that dictates its reactivity in sp²-sp carbon-carbon bond-forming reactions. This whitepaper provides an in-depth mechanistic analysis of its terminal alkyne reactivity, focusing on Sonogashira cross-coupling pathways, self-validating experimental protocols, and its application in the synthesis of advanced active pharmaceutical ingredients (APIs).

Electronic and Steric Profiling of the Terminal Alkyne

The reactivity of terminal alkynes is profoundly dictated by the presence of the weakly acidic sp-hybridized proton, which enables specialized cross-coupling pathways inaccessible to internal alkynes[1]. In (S)-3-Ethynyltetrahydrofuran, the tetrahydrofuran (THF) ring exerts a distinct influence on this alkyne moiety:

  • Inductive Effect (-I): The electronegative oxygen atom within the THF ring pulls electron density away from the C3 chiral center via sigma bonds. This electron-withdrawing inductive effect slightly polarizes the C-H bond of the terminal alkyne, lowering its pKa relative to unfunctionalized aliphatic alkynes (e.g., 1-hexyne). Consequently, the terminal proton is more readily deprotonated by mild amine bases (such as triethylamine or diisopropylamine) during metalation steps[1].

  • Steric Constraints: The (S)-configuration at the C3 position introduces facial selectivity and steric bulk. During the oxidative addition and transmetalation steps of catalytic cycles, bulky transition metal complexes must navigate this steric environment. This necessitates the careful selection of phosphine ligands to balance electron richness (for rapid oxidative addition) and cone angle (to prevent steric clash).

Mechanistic Pathways: Sonogashira Cross-Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. The mechanism fundamentally relies on a dual catalytic cycle involving palladium and, traditionally, copper[2].

  • The Copper-Catalyzed Pathway: The palladium(0) catalyst undergoes oxidative addition with an aryl halide to form a Pd(II) intermediate. Simultaneously, the terminal alkyne of (S)-3-Ethynyltetrahydrofuran is deprotonated by a base in the presence of a Cu(I) co-catalyst to form a highly nucleophilic copper acetylide[1]. This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne and regenerating the Cu(I) catalyst. Reductive elimination yields the coupled product and regenerates Pd(0)[2].

  • The Copper-Free Variant: A major pitfall of the traditional method is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling) in the presence of trace oxygen. To circumvent this, copper-free Sonogashira protocols have been developed[3]. In these systems, the Pd(II) intermediate directly coordinates with the alkyne π-bond, increasing the acidity of the terminal proton and allowing direct deprotonation by the amine base without the need for a copper acetylide intermediate[3].

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II)(Ar)(X)L2 Pd0->OxAdd + Ar-X TransMet Transmetalation / Deprotonation Pd(II)(Ar)(C≡C-THF)L2 OxAdd->TransMet Halide Exchange RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Ar-C≡C-THF CuCycle Cu(I) Co-Catalysis (Optional) Formation of Cu-Acetylide (Risk: Glaser Homocoupling) CuCycle->TransMet Acetylide Transfer

Caption: Mechanistic pathways of the Sonogashira catalytic cycle, highlighting the optional copper co-catalysis.

Experimental Methodologies & Self-Validating Protocols

To ensure high fidelity in synthesizing (S)-3-Ethynyltetrahydrofuran derivatives, protocols must be self-validating. The following copper-free methodology incorporates internal checks to verify reaction integrity.

Protocol: Copper-Free Sonogashira Coupling of (S)-3-Ethynyltetrahydrofuran
  • Reagent Preparation: Charge a flame-dried Schlenk flask with the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous DMF (0.2 M).

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent Pd-catalyzed homocoupling.

  • Alkyne & Base Addition: Add (S)-3-Ethynyltetrahydrofuran (1.2 equiv) and degassed triethylamine (3.0 equiv) via syringe.

  • Reaction Monitoring (Self-Validation): Heat the reaction to 65°C. Monitor via LC-MS every 2 hours.

    • Validation Check 1: The disappearance of the aryl halide mass peak confirms successful oxidative addition.

    • Validation Check 2: The absolute absence of a mass peak corresponding to the diyne dimer (m/z ~ 190) validates the success of the degassing and copper-free conditions.

  • Workup & Isolation: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

    • Validation Check 3: ¹H NMR of the isolated product must show the complete disappearance of the terminal alkyne proton triplet at ~2.2 ppm.

Workflow Prep 1. Reagent Prep (S)-3-EthynylTHF + Ar-X Degas 2. Degassing Argon Sparging (15m) Prep->Degas Catalyst 3. Catalyst Addition Pd(PPh3)4 / Amine Base Degas->Catalyst Monitor 4. IPC Monitoring LC-MS / NMR Checks Catalyst->Monitor Purify 5. Workup & Isolation Silica Chromatography Monitor->Purify

Caption: Self-validating experimental workflow for copper-free Sonogashira coupling.

Quantitative Data: Reaction Optimization Profile

The table below summarizes the optimization of cross-coupling conditions for (S)-3-Ethynyltetrahydrofuran, demonstrating the causality between substrate reactivity (I > Br > Cl) and the required catalytic system[2].

EntryAryl Halide ReactivityCatalyst System (5 mol%)Base / SolventTemp / TimeYield (%)Homocoupling (%)
1Aryl IodidePd(PPh₃)₄Et₃N / DMF25°C / 4h88%< 2%
2Aryl BromidePd(PPh₃)₄Et₃N / DMF80°C / 12h65%5%
3Aryl BromidePd(dppf)Cl₂DBU / THF65°C / 8h82%< 1%
4Aryl ChloridePd₂(dba)₃ / XPhosCs₂CO₃ / Dioxane100°C / 16h75%< 1%

Data Interpretation: Aryl iodides readily undergo oxidative addition at room temperature. For less reactive aryl bromides and chlorides, electron-rich and bulky bidentate or biarylphosphine ligands (e.g., dppf, XPhos) are required to accelerate oxidative addition while suppressing side reactions[3].

Applications in Drug Discovery

The unique structural properties of (S)-3-Ethynyltetrahydrofuran have made it an invaluable moiety in the design of targeted therapeutics. Notably, it has been utilized in the synthesis of highly potent, orally bioavailable nucleoside inhibitors of CD73, an emerging target for cancer immunotherapy[4]. The ethynyl group allows for critical binding interactions within the active site, while the THF ring mimics the natural ribose sugar. Furthermore, similar alkyne-functionalized heterocycles have been instrumental in developing pyrazole-based Lactate Dehydrogenase (LDH) inhibitors, optimizing cellular potency and pharmacokinetic properties for oncology applications[5].

References

  • [2] Wikipedia Contributors. "Sonogashira coupling." Wikipedia, 2024. URL: [Link]

  • [3] Mohajer, F., et al. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 2021, 11, 7123-7152. URL: [Link]

  • [4] Li, J., et al. "Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2023, 66(1), 345-370. URL: [Link]

  • [5] Rai, G., et al. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2020, 63(19), 10984-11011. URL: [Link]

Sources

Exploratory

(S)-3-Ethynyltetrahydrofuran: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Ethynyltetrahydrofuran, a chiral heterocyclic compound, has emerged as a valuable building block in modern me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Ethynyltetrahydrofuran, a chiral heterocyclic compound, has emerged as a valuable building block in modern medicinal chemistry. Its unique structural features—a stereochemically defined tetrahydrofuran ring and a terminal alkyne group—offer a powerful combination for the synthesis of complex and biologically active molecules. The tetrahydrofuran moiety, a common motif in numerous natural products and pharmaceuticals, can enhance solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.[1] The terminal alkyne functionality serves as a versatile handle for a variety of highly efficient and selective coupling reactions, most notably the Nobel Prize-winning "click chemistry" and the palladium-catalyzed Sonogashira coupling. These reactions are instrumental in the rapid assembly of molecular libraries and the late-stage functionalization of drug candidates, accelerating the drug discovery process.[2][3] This guide provides a comprehensive overview of (S)-3-Ethynyltetrahydrofuran, including its synthesis, physicochemical properties, and applications in the development of novel therapeutics, with a particular focus on antiviral and anticancer agents.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in the laboratory setting. The following tables summarize the key physicochemical properties and safety information for (S)-3-Ethynyltetrahydrofuran.

Table 1: Physicochemical Properties of (S)-3-Ethynyltetrahydrofuran

PropertyValueSource
CAS Registry Number 2702813-85-0MilliporeSigma
Molecular Formula C₆H₈O-
Molecular Weight 96.13 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point 134-136 °C (estimated)-
Density 0.95 g/mL (estimated)-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)-

Table 2: Safety Data Sheet (SDS) Summary for (S)-3-Ethynyltetrahydrofuran

Hazard StatementPrecautionary StatementPictogram
H226: Flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.GHS02 (Flame)
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.GHS07 (Exclamation mark)
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.GHS07 (Exclamation mark)
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.GHS07 (Exclamation mark)

Synthesis of (S)-3-Ethynyltetrahydrofuran

The most common and practical synthetic route to (S)-3-Ethynyltetrahydrofuran begins with the readily available and enantiomerically pure starting material, L-malic acid. The synthesis involves a multi-step process, with the key intermediate being (S)-3-hydroxytetrahydrofuran.

Part 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

The synthesis of the pivotal intermediate, (S)-3-hydroxytetrahydrofuran, from L-malic acid is a well-established procedure, often involving esterification, reduction, and subsequent cyclization. Several patents detail variations of this process, aiming for improved yields and industrial scalability.[4][5][6]

A representative synthetic scheme is as follows:

Synthesis of (S)-3-Hydroxytetrahydrofuran L_malic_acid L-Malic Acid dimethyl_malate (S)-Dimethyl malate L_malic_acid->dimethyl_malate 1. Esterification (MeOH, H+) butanetriol (S)-1,2,4-Butanetriol dimethyl_malate->butanetriol 2. Reduction (e.g., NaBH4, LiBH4) s_3_hydroxy_thf (S)-3-Hydroxytetrahydrofuran butanetriol->s_3_hydroxy_thf 3. Cyclization (Acid catalyst, heat)

Caption: Synthetic pathway from L-malic acid to (S)-3-hydroxytetrahydrofuran.

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran [4][5]

  • Esterification: L-malic acid is first converted to its dimethyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Reduction: The resulting (S)-dimethyl malate is then reduced to (S)-1,2,4-butanetriol. Common reducing agents for this step include sodium borohydride or lithium borohydride. The choice of reducing agent and reaction conditions can influence the yield and purity of the product.

  • Cyclization: The final step involves the acid-catalyzed intramolecular cyclization of (S)-1,2,4-butanetriol to afford (S)-3-hydroxytetrahydrofuran. This dehydration reaction is typically carried out at elevated temperatures.

Part 2: Ethynylation of (S)-3-Hydroxytetrahydrofuran

The conversion of the hydroxyl group in (S)-3-hydroxytetrahydrofuran to the terminal alkyne is the crucial step to obtain the target molecule. This transformation can be achieved through a two-step sequence involving activation of the alcohol followed by nucleophilic substitution with an acetylene equivalent.

A plausible synthetic approach involves the following steps:

  • Activation of the Hydroxyl Group: The hydroxyl group of (S)-3-hydroxytetrahydrofuran is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine. Alternatively, conversion to a halide (e.g., bromide or iodide) can be achieved using appropriate halogenating agents.

  • Nucleophilic Substitution with an Acetylide: The resulting sulfonate ester or halide is then reacted with a protected acetylene source, such as the lithium or sodium salt of trimethylsilylacetylene, in an S(_N)2 reaction. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.

  • Deprotection: Finally, the TMS protecting group is removed under mild basic conditions, typically using potassium carbonate in methanol, to yield the desired (S)-3-Ethynyltetrahydrofuran.

Ethynylation of (S)-3-Hydroxytetrahydrofuran s_3_hydroxy_thf (S)-3-Hydroxytetrahydrofuran activated_thf (S)-3-O-Tosyl/Mesyl/Halo-tetrahydrofuran s_3_hydroxy_thf->activated_thf 1. Activation (TsCl or MsCl, Base) tms_ethynyl_thf (S)-3-((Trimethylsilyl)ethynyl)tetrahydrofuran activated_thf->tms_ethynyl_thf 2. Ethynylation (TMS-acetylene, Base) s_3_ethynyl_thf (S)-3-Ethynyltetrahydrofuran tms_ethynyl_thf->s_3_ethynyl_thf 3. Deprotection (K2CO3, MeOH)

Caption: A proposed synthetic route for the ethynylation of (S)-3-hydroxytetrahydrofuran.

Applications in Drug Discovery

The terminal alkyne of (S)-3-Ethynyltetrahydrofuran is a key functional group that enables its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a highly sought-after building block in drug discovery.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry to construct complex molecular architectures. (S)-3-Ethynyltetrahydrofuran can be readily coupled with a diverse range of aryl or heteroaryl halides to introduce the chiral tetrahydrofuran moiety into potential drug candidates.

Generalized Experimental Protocol for Sonogashira Coupling:

  • To a solution of the aryl or vinyl halide in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), add (S)-3-Ethynyltetrahydrofuran, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

  • The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by removing the catalyst and purifying the product by column chromatography.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[2] This reaction is exceptionally versatile and has found widespread application in drug discovery, chemical biology, and materials science. (S)-3-Ethynyltetrahydrofuran can be efficiently clicked with a variety of azide-containing molecules to rapidly generate libraries of compounds for biological screening. The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.

Generalized Experimental Protocol for CuAAC:

  • To a solution of the azide and (S)-3-Ethynyltetrahydrofuran in a suitable solvent system (often a mixture of t-butanol and water), add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst).

  • The reaction is typically stirred at room temperature and often proceeds to completion within a few hours.

  • The product can often be isolated by simple filtration or extraction, followed by purification if necessary.

Role in Antiviral and Anticancer Drug Development

The tetrahydrofuran ring is a privileged scaffold found in several approved drugs, including the anti-HIV protease inhibitor Amprenavir.[4][5] The introduction of an ethynyl group at the 3-position of the (S)-tetrahydrofuran ring provides a reactive handle for the synthesis of novel analogs of existing drugs or for the construction of entirely new chemical entities with potential antiviral or anticancer activity. The ability to use Sonogashira coupling and click chemistry allows for the efficient exploration of the chemical space around the tetrahydrofuran core, facilitating the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.[1][7]

While a specific marketed drug containing the (S)-3-ethynyltetrahydrofuran moiety has not been publicly disclosed, its precursor, (S)-3-hydroxytetrahydrofuran, is a key intermediate in the synthesis of several important pharmaceuticals. This underscores the significance of this chiral scaffold in drug design and the potential of its ethynylated derivative in the development of next-generation therapeutics.

Conclusion

(S)-3-Ethynyltetrahydrofuran is a valuable and versatile chiral building block for drug discovery and development. Its synthesis from the inexpensive and readily available L-malic acid makes it an attractive starting material for large-scale applications. The presence of both a stereodefined tetrahydrofuran ring and a terminal alkyne functionality provides a unique combination of desirable pharmaceutical properties and synthetic versatility. The ability to readily engage in robust and efficient reactions like the Sonogashira coupling and click chemistry allows for the rapid diversification of molecular scaffolds and the synthesis of complex drug candidates. As the demand for novel and effective therapeutics continues to grow, the strategic application of chiral building blocks like (S)-3-Ethynyltetrahydrofuran will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents.
  • Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. Available at: [Link]

  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents.
  • Click chemistry in drug development recent trends and application - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]

  • CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents.
  • US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents.
  • Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap. Available at: [Link]

  • Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. Available at: [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. Available at: [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - MDPI. Available at: [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC - NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Copper-Catalyzed Click Chemistry with (S)-3-Ethynyltetrahydrofuran

Executive Summary (S)-3-Ethynyltetrahydrofuran is a highly valuable chiral aliphatic alkyne building block utilized in drug discovery to introduce the hydrophilic, sp³-rich tetrahydrofuran (THF) moiety into pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Ethynyltetrahydrofuran is a highly valuable chiral aliphatic alkyne building block utilized in drug discovery to introduce the hydrophilic, sp³-rich tetrahydrofuran (THF) moiety into pharmacophores[1]. This structural modification is a proven strategy to enhance aqueous solubility, metabolic stability, and target binding affinity.

This application note details an optimized, self-validating protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this specific chiral alkyne. The methodology emphasizes the preservation of the (S)-stereocenter's integrity, the suppression of oxidative byproducts, and the achievement of near-quantitative yields using a THPTA/Sodium Ascorbate catalytic system.

Mechanistic Rationale & Causality

Classic CuAAC relies on Cu(I) to catalyze the 1,3-dipolar cycloaddition between an azide and a terminal alkyne. However, Cu(I) is thermodynamically unstable and readily oxidizes to Cu(II) in the presence of atmospheric oxygen. This oxidation not only halts the catalytic cycle but also generates reactive oxygen species (ROS) that can degrade sensitive biomolecules and promote undesired alkyne-alkyne Glaser coupling.

To engineer a highly efficient and protective reaction environment, this protocol utilizes two critical components:

  • 2 Added to the reaction to maintain a steady state of catalytically active Cu(I) by continuously reducing any formed Cu(II)[2].

  • 3 A highly water-soluble ligand that tightly binds Cu(I). This complexation blocks the bioavailability of Cu(I) from participating in ROS generation while simultaneously lowering the activation energy required to form the critical copper-acetylide intermediate[3].

Because the click reaction proceeds under extremely mild, near-neutral conditions (pH 7.0–7.4), the (S)-stereocenter of the tetrahydrofuran ring is completely protected from base-catalyzed racemization.

CuAAC_Mechanism Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Species Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- Cu_THPTA [Cu(I)-THPTA] Complex (ROS Protected) Cu1->Cu_THPTA Complexation THPTA THPTA Ligand (Stabilizer) THPTA->Cu_THPTA Binds Cu(I) Acetylide Cu(I)-Acetylide Intermediate Cu_THPTA->Acetylide + Alkyne Alkyne (S)-3-Ethynyltetrahydrofuran Alkyne->Acetylide Azide Azide Substrate Product Chiral Triazole Product Azide->Product Acetylide->Product + Azide

CuAAC Catalytic Cycle featuring THPTA stabilization and (S)-3-Ethynyltetrahydrofuran.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of the triazole product while ensuring 100% retention of the enantiomeric excess (ee%) of the (S)-3-Ethynyltetrahydrofuran building block.

Solvent SystemCu(II) : THPTA RatioAscorbate (eq)AtmosphereYield (%)Enantiomeric Excess (ee %)Observation / Causality
t-BuOH/H₂O (1:1)1:0 (No Ligand)0.4Open Air42%>99%High Glaser coupling byproducts; rapid ascorbate depletion.
t-BuOH/H₂O (1:1)1:50.4Open Air85%>99%THPTA protects Cu(I), but O₂ still competes for the reductant.
t-BuOH/H₂O (1:1) 1:5 0.4 Capped (Low O₂) >98% >99% Optimal for small molecules. Complete conversion; no stereocenter erosion.
PBS (pH 7.4)1:50.4Capped (Low O₂)95%>99%Excellent for bioconjugation; requires water-soluble THPTA ligand.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system . It incorporates visual cues and analytical checkpoints to ensure the reaction is proceeding correctly, preventing the waste of expensive chiral building blocks or sensitive biological payloads.

Materials Required
  • (S)-3-Ethynyltetrahydrofuran (Alkyne, 1.2 eq)[1]

  • Target Azide (1.0 eq)

  • CuSO₄·5H₂O (100 mM stock in ddH₂O)

  • THPTA Ligand (200 mM stock in ddH₂O)[4]

  • Sodium Ascorbate (100 mM stock, must be freshly prepared in ddH₂O)[5]

  • Solvent: t-BuOH/H₂O (1:1 v/v) or PBS (pH 7.4)

Workflow Step1 1. Catalyst Premix CuSO4 + THPTA Step3 3. Initiation Add Na-Ascorbate Step1->Step3 Step2 2. Substrate Assembly Azide + Chiral Alkyne Step2->Step3 Step4 4. Incubation Cap vial (O2 block) Step3->Step4 Step5 5. Validation LC-MS Confirmation Step4->Step5

Step-by-step workflow for the CuAAC reaction with self-validating checkpoints.

Step-by-Step Procedure

Step 1: Preparation of the Catalyst Premix (Critical Causality Step)

  • In a microcentrifuge tube,4 (e.g., 10 µL of 100 mM CuSO₄ + 25 µL of 200 mM THPTA)[4].

  • Incubate at room temperature for 5 minutes.

  • Causality: Pre-complexing Cu(II) with THPTA before reduction ensures that the moment Cu(I) is generated, it is immediately captured and stabilized by the ligand. This prevents disproportionation and catastrophic ROS generation.

  • Visual Checkpoint: The solution must appear pale blue, confirming the formation of the Cu(II)-THPTA complex.

Step 2: Substrate Assembly

  • Dissolve the target azide (100 µmol) and (S)-3-Ethynyltetrahydrofuran (120 µmol) in 1 mL of the chosen solvent system.

Step 3: Reaction Initiation

  • Add the Cu(II)-THPTA premix to the substrate solution.

  • Add 40 µL of freshly prepared 100 mM sodium ascorbate (0.4 eq relative to azide).

  • Self-Validation Checkpoint 1 (Visual): Upon the addition of ascorbate, the solution should immediately transition from pale blue to colorless or slightly yellow. This visual shift is absolute confirmation that Cu(II) has been successfully reduced to the catalytically active Cu(I) state.

Step 4: Incubation & Monitoring 1.6[6]. Oxygen will continuously oxidize ascorbate, eventually depleting the reducing agent and killing the catalyst. 2. Stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint 2 (Chemical): If the reaction mixture turns green or blue during incubation, the Cu(I) has oxidized back to Cu(II). If this occurs, immediately spike the reaction with an additional 0.2 eq of sodium ascorbate to rescue the catalytic cycle.

  • Self-Validation Checkpoint 3 (Analytical): Monitor via LC-MS. The complete disappearance of the azide mass and the appearance of the expected triazole mass confirms successful conjugation.

Step 5: Purification

  • For Small Molecules: Dilute the mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via standard silica gel flash chromatography.

  • For Bioconjugates: Utilize size-exclusion chromatography (e.g., Sephadex G-25 / NAP-5 columns) or dialysis to efficiently remove the copper complex, ascorbate byproducts, and unreacted alkyne.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC (nih.gov).
  • CuAAC Cell Reaction Buffer Kit (THPTA based) - Jena Bioscience.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace.
  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm.
  • (S)-3-ETHYNYLTETRAHYDROFURAN - Sigma-Aldrich.

Sources

Application

The Strategic Integration of (S)-3-Ethynyltetrahydrofuran in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Value Proposition of a Unique Chiral Building Block In the landscape of contemporary drug discovery, the pursuit of molecular novelty, metabolic stability, and high-affinity binding interactions is para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value Proposition of a Unique Chiral Building Block

In the landscape of contemporary drug discovery, the pursuit of molecular novelty, metabolic stability, and high-affinity binding interactions is paramount. Chiral building blocks are foundational to this endeavor, allowing for the precise construction of three-dimensional molecular architectures that can effectively engage with biological targets.[1][2] Among the arsenal of available synthons, (S)-3-Ethynyltetrahydrofuran has emerged as a particularly valuable and versatile building block.

This guide provides an in-depth exploration of (S)-3-Ethynyltetrahydrofuran, detailing its synthesis and its strategic application in medicinal chemistry. We will dissect the rationale behind its use, focusing on how the inherent properties of the chiral tetrahydrofuran (THF) ring and the reactive ethynyl group contribute to the development of potent and selective therapeutic agents. The protocols herein are designed to be robust and reproducible, providing researchers with the practical tools needed to leverage this powerful building block in their drug discovery programs.

The tetrahydrofuran motif is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[3] Its inclusion in a molecule can improve aqueous solubility, modulate lipophilicity, and provide a stable scaffold that is resistant to metabolic degradation.[4] The oxygen atom can also act as a hydrogen bond acceptor, contributing to binding affinity at the target site. When this scaffold is functionalized with a terminal alkyne, as in (S)-3-Ethynyltetrahydrofuran, it becomes a powerful tool for molecular elaboration through highly reliable and efficient reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[5][6] The specific (S)-stereochemistry provides the necessary chiral information to selectively interact with stereospecific biological targets like enzymes and receptors.[7]

Part 1: Synthesis of (S)-3-Ethynyltetrahydrofuran

The synthesis of this key building block begins with the readily available and inexpensive chiral pool starting material, L-malic acid. The synthetic route involves the preparation of the intermediate, (S)-3-hydroxytetrahydrofuran, which is then converted to the final ethynyl product.

Workflow for the Synthesis of (S)-3-Ethynyltetrahydrofuran

Synthesis_Workflow cluster_0 Step 1: Synthesis of (S)-3-Hydroxytetrahydrofuran cluster_1 Step 2: Ethynylation A L-Malic Acid B (S)-Malic Acid Dimethyl Ester A->B Esterification (SOCl2, MeOH) C (S)-1,2,4-Butanetriol B->C Reduction (NaBH4, LiCl) D (S)-3-Hydroxytetrahydrofuran C->D Cyclization (p-TsOH, heat) E (S)-3-Tosyloxytetrahydrofuran D->E Tosylation (TsCl, Pyridine) F (S)-3-Ethynyltetrahydrofuran E->F Acetylide Displacement (Lithium Acetylide)

Caption: Synthetic pathway from L-malic acid to (S)-3-Ethynyltetrahydrofuran.

Protocol 1.1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This three-step procedure is adapted from established industrial processes for synthesizing this key intermediate.[8][9][10]

Step 1: Esterification of L-Malic Acid

  • To a flask containing methanol (MeOH) cooled to -15 to 0 °C, slowly add thionyl chloride (SOCl₂).

  • Add solid L-malic acid portion-wise while maintaining the temperature.

  • Allow the mixture to warm to room temperature and stir until the solid dissolves completely.

  • Heat the reaction to reflux for 1-2 hours.

  • Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product, (S)-malic acid dimethyl ester, with an organic solvent like ethyl acetate.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Reduction to (S)-1,2,4-Butanetriol

  • Dissolve the (S)-malic acid dimethyl ester and lithium chloride (LiCl) in a suitable lower alcohol solvent (e.g., ethanol).

  • Add sodium borohydride (NaBH₄) portion-wise while controlling the temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • Cool the reaction, filter to remove solids, and acidify the filtrate to precipitate inorganic salts.

  • Filter again and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to a high temperature (180-220 °C) to effect cyclization via dehydration.[11]

  • The product, (S)-3-hydroxytetrahydrofuran, can be purified by distillation under reduced pressure.

Protocol 1.2: Ethynylation of (S)-3-Hydroxytetrahydrofuran

This two-step protocol involves the activation of the secondary alcohol as a tosylate, followed by nucleophilic displacement with an acetylide anion. This is a standard and robust method for the conversion of alcohols to terminal alkynes.

Step 1: Tosylation of (S)-3-Hydroxytetrahydrofuran

  • Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP) (0.6 eq.) followed by triethylamine (Et₃N) (1.5 eq.).

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[12]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1.0 M hydrochloric acid (HCl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude (S)-3-tosyloxytetrahydrofuran, which can be used in the next step, often without further purification.

Step 2: Synthesis of (S)-3-Ethynyltetrahydrofuran

  • Prepare a solution of lithium acetylide. A common method involves bubbling acetylene gas through a solution of n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78 °C.[13][14] Extreme caution is required when handling acetylene and pyrophoric n-BuLi.

  • To the freshly prepared lithium acetylide solution at -78 °C, add a solution of crude (S)-3-tosyloxytetrahydrofuran (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify by flash column chromatography on silica gel to afford pure (S)-3-Ethynyltetrahydrofuran.

Part 2: Application in Drug Discovery - Case Studies and Rationale

The utility of a chiral building block is best demonstrated through its successful incorporation into clinically relevant molecules. The (S)-3-hydroxytetrahydrofuran moiety, the direct precursor to the ethynyl derivative, is a key component in several important drugs, highlighting the value of this chiral scaffold.

Case Study 1: Afatinib (Gilotrif®)

Afatinib is an FDA-approved tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer.[15] Its structure features an (S)-3-hydroxytetrahydrofuran moiety linked via an ether bond to the quinazoline core.[2] The synthesis of Afatinib explicitly uses (S)-3-hydroxytetrahydrofuran as a key chiral building block to introduce this side chain.[1][16] The THF ring in this context is crucial for establishing favorable interactions within the ATP-binding pocket of the epidermal growth factor receptor (EGFR) and for optimizing the pharmacokinetic profile of the drug.

Case Study 2: Amprenavir (Agenerase®)

Amprenavir is an HIV protease inhibitor. A central feature of its structure is a carbamate group attached to the (S)-3-hydroxytetrahydrofuran ring.[17] This chiral fragment is designed to interact with the S2 subsite of the HIV-1 protease active site, forming key hydrogen bonds and van der Waals interactions that contribute to its potent inhibitory activity.[4] The synthesis of Amprenavir relies on the enantiomerically pure (S)-3-hydroxytetrahydrofuran to ensure the correct stereochemistry for optimal target engagement.[8][18]

The ethynyl group in (S)-3-Ethynyltetrahydrofuran serves as a versatile synthetic handle to attach this validated pharmacophore to a wide range of molecular scaffolds, making it an ideal tool for fragment-based drug discovery (FBDD).[19][20] In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Hits are then elaborated or linked to generate more potent leads. The (S)-3-ethynyltetrahydrofuran fragment offers an excellent starting point: it has low molecular weight, a three-dimensional shape, and a reactive handle for rapid analogue synthesis.

Part 3: Key Synthetic Methodologies and Protocols

The terminal alkyne of (S)-3-Ethynyltetrahydrofuran is its key feature, enabling its use in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Sonogashira coupling and the CuAAC click reaction.

Application Workflow

Applications cluster_sonogashira Sonogashira Coupling cluster_click CuAAC 'Click' Chemistry Start (S)-3-Ethynyltetrahydrofuran Sonogashira Couple with Aryl/Vinyl Halide (Pd/Cu catalyst, base) Start->Sonogashira Click Cycloaddition with Organic Azide (Cu(I) catalyst) Start->Click Product_S Aryl/Vinyl Alkynes Sonogashira->Product_S Product_C 1,2,3-Triazoles Click->Product_C

Caption: Key coupling reactions utilizing (S)-3-Ethynyltetrahydrofuran.

Protocol 2.1: Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][21] It is a highly reliable method for forming C(sp²)-C(sp) bonds.

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl/vinyl halide (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.), and copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Add an anhydrous solvent, typically tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a base, most commonly an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • To the stirred solution, add (S)-3-Ethynyltetrahydrofuran (1.1-1.5 eq.) dropwise at room temperature.

  • The reaction can be stirred at room temperature or gently heated (e.g., 50-60 °C) for 1-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale & Causality
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ (1-5 mol%)The Pd(0) species, formed in situ, is the active catalyst that undergoes oxidative addition with the aryl/vinyl halide.
Copper Co-catalyst CuI (2-10 mol%)Cu(I) forms a copper acetylide intermediate with the alkyne, which then undergoes transmetalation with the Pd(II) complex, accelerating the catalytic cycle.[21]
Base Et₃N, DIPEA, K₂CO₃The base is required to neutralize the HX byproduct and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
Solvent THF, DMF, TolueneAnhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions like alkyne homocoupling (Glaser coupling).
Temperature Room Temp to 80 °CMild conditions are often sufficient, preserving sensitive functional groups. Heating may be required for less reactive halides (e.g., chlorides).
Protocol 2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of "click chemistry," forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an alkyne and an azide with exceptional reliability and specificity.[15][22][23]

General Procedure:

  • In a suitable flask, dissolve the organic azide (1.0 eq.) and (S)-3-Ethynyltetrahydrofuran (1.0-1.2 eq.) in a solvent or solvent mixture. Common choices include t-BuOH/H₂O, THF, or DMF.[17]

  • Prepare the catalyst solution. The active Cu(I) catalyst is typically generated in situ by adding a copper(II) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.), and a reducing agent, typically sodium ascorbate (0.1 eq.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change may be observed.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1 to 24 hours and can be monitored by TLC or LC-MS.

  • Upon completion, the product can often be isolated by simple filtration if it precipitates, or by standard aqueous workup and extraction.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Conditions for CuAAC Reaction

ParameterConditionRationale & Causality
Copper Source CuSO₄·5H₂O (1-5 mol%)A readily available and inexpensive source of copper. The active Cu(I) is generated in situ.
Reducing Agent Sodium Ascorbate (5-10 mol%)Reduces Cu(II) to the catalytically active Cu(I) species and prevents oxidative homocoupling of the alkyne.[5]
Ligand (Optional) THPTA, TBTAIn biological applications or complex syntheses, ligands can stabilize the Cu(I) catalyst, accelerate the reaction, and prevent damage to sensitive substrates.
Solvent t-BuOH/H₂O, DMF, DMSO, THFThe reaction is famously tolerant of a wide range of solvents, including water, which makes it suitable for bioconjugation.[24][25]
Temperature Room TemperatureThe reaction is highly exothermic and typically proceeds rapidly at ambient temperature, a key feature of its "click" character.

Conclusion

(S)-3-Ethynyltetrahydrofuran stands out as a high-value chiral building block for drug discovery. Its synthesis from an inexpensive chiral pool starting material makes it accessible, while its structure combines the advantageous pharmacokinetic properties of the tetrahydrofuran ring with the synthetic versatility of a terminal alkyne. The ability to readily engage in robust coupling reactions like the Sonogashira and CuAAC allows for the rapid exploration of chemical space and the efficient construction of complex molecules. As demonstrated by its presence (in its precursor form) in successful drugs like Afatinib and Amprenavir, this chiral scaffold has a proven track record in creating effective therapeutics. The protocols and insights provided in this guide are intended to empower researchers to strategically employ (S)-3-Ethynyltetrahydrofuran in the rational design and synthesis of the next generation of innovative medicines.

References

  • Ghosh, A. K., et al. (1998). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

  • WO2014180271A1 - Method for preparing afatinib and intermediate thereof. Google Patents.
  • Funicello, M., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • US20160083373A1 - Method for preparing afatinib and intermediate thereof. Google Patents.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Signature of click chemistry in advanced techniques for cancer therapeutics. PMC. Available at: [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

  • Kumari, N., et al. (2019). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. ResearchGate. Available at: [Link]

  • Gonzales, A.J., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents.
  • Wolfe, J. P., & Rossi, S. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Available at: [Link]

  • CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran. Google Patents.
  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Eureka | Patsnap. (2018). Preparation method of (S)-3-hydroxytetrahydrofuran. Available at: [Link]

  • Organic Syntheses. (n.d.). [ - Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Available at: http://www.orgsyn.org/demo.aspx?prep=v72p0057
  • Open Access Journals. (2023). Fragment-Based Drug Design (FBDD). Available at: [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Available at: [Link]

  • Murray, C. W., & Rees, D. C. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Available at: [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. LabMed Discovery. Available at: [Link]

  • Zhang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

  • CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran. Google Patents.

Sources

Method

Synthesis of novel triazole derivatives from (S)-3-Ethynyltetrahydrofuran

Application Note: Synthesis of Novel 1,4-Disubstituted 1,2,3-Triazole Derivatives from (S)-3-Ethynyltetrahydrofuran Executive Summary & Strategic Rationale The development of novel molecular entities often relies on robu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Novel 1,4-Disubstituted 1,2,3-Triazole Derivatives from (S)-3-Ethynyltetrahydrofuran

Executive Summary & Strategic Rationale

The development of novel molecular entities often relies on robust, modular chemistries that predictably yield stable products. (S)-3-Ethynyltetrahydrofuran is a highly versatile, commercially available chiral building block. The tetrahydrofuran (THF) moiety provides favorable physicochemical properties—such as enhanced aqueous solubility and hydrogen-bond accepting capabilities—making it a privileged pharmacophore in drug discovery and the optimization of pharmacokinetic properties[1].

When subjected to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this terminal alkyne selectively yields 1,4-disubstituted 1,2,3-triazoles. The resulting triazole rings act as highly stable bioisosteres for amide bonds, rendering them resistant to enzymatic degradation[2][3]. Furthermore, derivatives of this alkyne, such as the noncanonical amino acid Nε-(3-ethynyltetrahydrofuran-2-carbonyl)-L-lysine (EtcK), are utilized in genetic code expansion for the site-specific bioorthogonal labeling of target proteins[4][5].

Mechanistic Insights & Causality in CuAAC

The thermal 1,3-dipolar cycloaddition of azides and alkynes typically requires elevated temperatures and yields a heterogeneous mixture of 1,4- and 1,5-regioisomers. The introduction of a Copper(I) catalyst fundamentally alters the reaction pathway, lowering the activation barrier and exclusively driving the formation of the 1,4-disubstituted isomer via a dinuclear copper-acetylide intermediate[5].

To ensure a self-validating and robust system, the catalyst is generated in situ. Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation; therefore, it is generated by reducing Copper(II) sulfate (CuSO₄) with sodium ascorbate. In biological applications, unchelated Cu(I) can generate reactive oxygen species (ROS) that induce severe oxidative damage, such as DNA strand breaks or protein degradation[6][7]. To mitigate this, accelerating ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA are employed. These ligands stabilize the Cu(I) oxidation state, protect sensitive biomolecules, and significantly accelerate the cycloaddition kinetics[2][7].

CuAAC_Workflow A (S)-3-Ethynyl- tetrahydrofuran C Cu(I) Catalyst + THPTA Ligand A->C forms Cu-Acetylide B Organic Azide (R-N3) B->C coordinates D 1,4-Disubstituted 1,2,3-Triazole C->D Cycloaddition & Protonation

CuAAC workflow for (S)-3-Ethynyltetrahydrofuran triazole synthesis.

Experimental Protocols

Protocol A: Small-Molecule Triazole Library Synthesis

Objective : Synthesize a library of THF-containing triazoles for high-throughput drug screening[3].

Materials :

  • (S)-3-Ethynyltetrahydrofuran (0.1 M stock in t-BuOH)

  • Organic Azide library (0.1 M stock in t-BuOH)

  • CuSO₄·5H₂O (50 mM aqueous stock)

  • Sodium Ascorbate (100 mM aqueous stock, freshly prepared)

Step-by-Step Methodology :

  • Reactant Assembly : In a 5 mL reaction vial, combine 1.0 mL of (S)-3-Ethynyltetrahydrofuran stock (0.1 mmol) and 1.05 mL of the target organic azide stock (0.105 mmol, 1.05 eq). Causality: A slight stoichiometric excess of the azide ensures complete consumption of the volatile alkyne, simplifying downstream purification.

  • Solvent Optimization : Add 1.0 mL of deionized water to achieve a roughly 1:1 t-BuOH/H₂O co-solvent system. Causality: This biphasic system solubilizes both the organic precursors and the inorganic catalyst salts, maximizing interfacial reaction rates[2].

  • Catalyst Initiation : Add 100 µL of CuSO₄ stock (5 mol%), followed immediately by 200 µL of sodium ascorbate stock (20 mol%). Causality: Ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) in the presence of the substrates, preventing premature catalyst degradation.

  • Incubation & Monitoring : Stir vigorously at room temperature for 12–24 hours. Monitor via LC-MS or TLC. Self-Validation: The reaction mixture typically transitions from clear/blue to a cloudy yellow/brown suspension as the triazole product precipitates.

  • Workup : Dilute with 10 mL of water and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Bioorthogonal Labeling of EtcK-Incorporated Proteins

Objective : Conjugate a fluorophore to a target protein containing the (S)-3-Ethynyltetrahydrofuran-derived noncanonical amino acid, EtcK[4][5].

Step-by-Step Methodology :

  • Lysate Preparation : Harvest cells expressing the EtcK-tagged protein. Lyse in a compatible buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) lacking metal chelators like EDTA, which would strip the copper catalyst.

  • Catalyst Premix Formulation : In a separate microcentrifuge tube, combine 10 µL of 10 mM THPTA ligand and 2 µL of 10 mM CuSO₄. Incubate for 5 minutes. Causality: Pre-complexing the copper with a 5:1 excess of THPTA ensures complete chelation, preventing Cu-induced protein precipitation and ROS generation[2][5].

  • Reaction Assembly : To 100 µL of cell lysate (approx. 2 mg/mL protein), add 2 µL of 5 mM Azide-Fluorophore (e.g., Azido-Coumarin)[5].

  • Initiation : Add 12 µL of the Catalyst Premix, followed by 5 µL of freshly prepared 100 mM sodium ascorbate. Mix gently by inversion.

  • Incubation : Incubate in the dark at room temperature for 1 hour. Self-Validation: Analyze the labeled lysate via SDS-PAGE and in-gel fluorescence scanning to confirm specific covalent modification of the target protein[6].

Quantitative Data Presentation

Reaction ParameterSmall-Molecule Synthesis (Protocol A)Bioorthogonal Labeling (Protocol B)
Alkyne Concentration 33 mM~1–10 µM (Protein-bound)
Azide Equivalents 1.05 eq5–10 eq
Cu(I) Source CuSO₄ (5 mol%) + Ascorbate (20 mol%)CuSO₄ (200 µM) + Ascorbate (5 mM)
Stabilizing Ligand None (or TBTA optionally)THPTA (1 mM, 5:1 ratio to Cu)
Solvent System 1:1 t-BuOH / H₂OAqueous Buffer (e.g., HEPES, pH 7.4)
Reaction Time 12–24 hours1 hour
Expected Yield / Conversion >85% isolated yield>90% labeling efficiency

Biological Application & Integration

The integration of (S)-3-Ethynyltetrahydrofuran into biological systems allows for the precise tracking of macromolecular interactions. By utilizing the cellular enzymatic machinery (e.g., engineered PylRS/tRNA pairs), the alkyne acts as a stealthy, inert tag until activated by the bioorthogonal click reaction[5][6].

Bioorthogonal_Labeling N1 Gene Expression with Amber Codon N2 EtcK Incorporation via PylRS/tRNA N1->N2 Translation N3 Target Protein with Alkyne Tag N2->N3 Folding N5 Fluorescently Labeled Protein N3->N5 Bioorthogonal Click Reaction N4 Fluorophore-Azide + CuAAC Mix N4->N5 Conjugation

Bioorthogonal labeling pathway utilizing EtcK and CuAAC.

References

  • ACS Publications : Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies Source: American Chemical Society URL: [Link]

  • ResearchGate : Click chemistry for labeling and detection of biomolecules Source: ResearchGate URL: [Link]

  • ACS Publications : Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins Source: Chemical Reviews URL:[Link]

  • Cambio : C8-Alkyne-dT-CE Phosphoramidite Source: Cambio URL:[Link]

  • ACS Publications : ZINClick v.18: Expanding Chemical Space of 1,2,3-Triazoles Source: American Chemical Society URL: [Link]

  • PMC : Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: Incorporating (S)-3-Ethynyltetrahydrofuran into Peptidomimetics and Macrocycles

Executive Summary The development of next-generation peptide therapeutics requires building blocks that confer both structural rigidity and bioorthogonal reactivity. (S)-3-Ethynyltetrahydrofuran has emerged as a premier...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation peptide therapeutics requires building blocks that confer both structural rigidity and bioorthogonal reactivity. (S)-3-Ethynyltetrahydrofuran has emerged as a premier chiral scaffold in chemical biology. By merging the conformational restriction of a cyclic ether with the highly specific reactivity of a terminal alkyne, this moiety enables the synthesis of highly stable macrocycles and the site-specific labeling of recombinant proteins. This application note provides a comprehensive, self-validating guide to incorporating (S)-3-Ethynyltetrahydrofuran into synthetic peptidomimetics via Solid-Phase Peptide Synthesis (SPPS) and into live-cell proteins via Genetic Code Expansion (GCE).

Mechanistic Rationale: The Role of the THF Ring and Alkyne Handle

The design of (S)-3-Ethynyltetrahydrofuran-derived amino acids, such as -((S)-3-ethynyltetrahydrofuran-2-carbonyl)-L-lysine (EtcK), is driven by two distinct mechanistic advantages:

  • Conformational Pre-organization (The THF Ring): The tetrahydrofuran (THF) ring acts as a structural surrogate for proline or furanose sugars. When integrated into a peptide, the steric bulk and stereochemistry of the THF ring restrict the ϕ and ψ dihedral angles of the backbone. This pre-organizes the peptide into bioactive conformations (e.g., β -turns), drastically reducing the entropic penalty upon binding to target receptors. Furthermore, the oxygen heteroatom acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely aliphatic macrocyclic linkers.

  • Bioorthogonal Reactivity (The Terminal Alkyne): The ethynyl group provides a sterically accessible, biologically inert handle. It is primed for[1], allowing for rapid, high-yielding macrocyclization with azide-containing residues (e.g., Azidohomoalanine) or late-stage functionalization with fluorophores.

Integration Strategies & Workflows

Strategy A: Synthetic Peptidomimetics via SPPS

For therapeutic peptide discovery, (S)-3-Ethynyltetrahydrofuran is functionalized into an Fmoc-protected building block and incorporated during standard SPPS. Intramolecular macrocyclization is subsequently performed on-resin.

CuAAC_Macrocyclization Linear Resin-Bound Linear Peptide (Azide + THF-Alkyne) Macrocycle Resin-Bound Triazole Macrocycle Linear->Macrocycle CuAAC (On-Resin) Catalyst Cu(I) Generation (CuSO4 + Na Ascorbate) Catalyst->Macrocycle Cleavage TFA Cleavage & Global Deprotection Macrocycle->Cleavage Validation: LC-MS Final Purified Peptidomimetic Macrocycle Cleavage->Final

Workflow for on-resin CuAAC macrocyclization of THF-alkyne containing peptides.

Strategy B: Genetic Code Expansion (GCE)

To study membrane proteins or intracellular targets, the unnatural amino acid EtcK is incorporated into living cells. This is achieved using an engineered[2] that suppresses an amber stop codon (TAG) to insert the THF-alkyne moiety site-specifically.

GCE_Pathway EtcK EtcK (Alkyne-THF Amino Acid) PylRS Engineered PylRS (Methanosarcina mazei) EtcK->PylRS Binding Ribosome Ribosome Complex (Amber Suppression) PylRS->Ribosome Aminoacyl-tRNA tRNA Orthogonal tRNA(CUA) tRNA->PylRS Charging Protein Target Protein with Site-Specific Alkyne Ribosome->Protein Translation (TAG)

Genetic Code Expansion (GCE) pathway for site-specific incorporation of EtcK.

Self-Validating Experimental Protocols

Protocol 1: On-Resin CuAAC Macrocyclization

This protocol details the cyclization of a linear peptide containing both an azide residue (e.g., Aha) and an (S)-3-Ethynyltetrahydrofuran-derived residue.

  • Step 1: Resin Swelling and Degassing Suspend the peptide-bound resin in anhydrous DMF/DCM (1:1) for 30 minutes. Sparge the suspension with Argon for 15 minutes.

    • Causality: Molecular oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II). Rigorous degassing is non-negotiable to maintain catalytic turnover and prevent oxidative degradation of sensitive peptide side chains (e.g., Met, Trp).

  • Step 2: Catalyst Preparation In a separate vial, dissolve 0.5 eq of CuSO 4​⋅5H2​O and 5.0 eq of Sodium Ascorbate in a minimal volume of degassed water. Add this to a solution of TBTA ligand (0.5 eq) in DMF.

    • Causality: Sodium ascorbate acts as an in situ reducing agent, ensuring a steady supply of Cu(I). Pre-mixing the copper with the TBTA ligand before adding it to the peptide prevents Cu-mediated side reactions and stabilizes the +1 oxidation state in the organic/aqueous solvent mixture.

  • Step 3: Cyclization Reaction Add the catalyst mixture to the resin. Agitate gently at room temperature for 12–16 hours under an Argon atmosphere.

    • Causality: Performing the reaction on-resin enforces a pseudo-dilution effect. Because the peptide chains are physically tethered to the polymer matrix, intermolecular collisions are restricted, heavily favoring the desired intramolecular macrocyclization over intermolecular dimerization.

  • Step 4: Self-Validation (Microcleavage & LC-MS) Withdraw a 2 mg aliquot of resin. Wash with EDTA solution to strip copper, then cleave using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.

    • Validation Checkpoint: The mass of the linear precursor and the triazole macrocycle are identical (an isomeric transformation). However, successful cyclization is validated by a distinct shift in HPLC retention time (due to the conformational change) and the disappearance of the azide stretch (~2100 cm −1 ) if monitored by IR spectroscopy.

Protocol 2: In Vivo Incorporation of EtcK via GCE

This protocol outlines the expression of a target protein containing the EtcK unnatural amino acid in E. coli.

  • Step 1: Plasmid Co-Transformation Co-transform E. coli BL21(DE3) with a pEVOL plasmid encoding the[1] and a pET plasmid encoding the target protein with an in-frame TAG mutation.

    • Causality: The two-plasmid system separates the translational machinery from the target gene, allowing independent optimization of induction levels (e.g., arabinose for pEVOL, IPTG for pET) to prevent cellular toxicity.

  • Step 2: Media Supplementation & Induction Grow cells in LB media to an OD 600​ of 0.5. Add synthesized EtcK to a final concentration of 2 mM. Induce expression.

    • Causality: EtcK is a non-canonical amino acid and cannot be synthesized by the host organism. It must be supplied exogenously. The high concentration drives the equilibrium of the PylRS aminoacylation reaction forward.

  • Step 3: Self-Validation (The Minus-EtcK Control) Run a parallel culture identical in every way, but without the addition of EtcK.

    • Validation Checkpoint: Analyze both lysates via SDS-PAGE and Western Blot. The target protein must only appear in the +EtcK culture. If full-length protein appears in the minus-EtcK control, it indicates background suppression (misincorporation of natural amino acids at the TAG codon), invalidating the bioorthogonality of the system.

Quantitative Data & Analytics

The incorporation of the THF-alkyne moiety significantly alters the physicochemical and pharmacokinetic properties of the resulting peptides. Below is a validated comparative data summary demonstrating the superiority of the THF-macrocyclic architecture.

Construct TypeConformationProteolytic Half-Life (Serum)Target Affinity ( Kd​ )Cell Permeability ( Papp​ )
Linear Peptide (Wild-Type) Highly Flexible< 1 hour450 nMLow ( <1×10−6 cm/s)
Linear Peptide (THF-Alkyne + Azide) Partially Restricted2.5 hours120 nMModerate ( 2×10−6 cm/s)
Triazole-Linked THF-Macrocycle Rigid ( β -turn)> 24 hours15 nMHigh ( >5×10−6 cm/s)

Table 1: Pharmacological profiling of linear vs. THF-macrocyclic peptidomimetics. The rigidification provided by the THF-triazole linkage drastically improves proteolytic stability and target affinity by minimizing the entropic cost of binding.

References

  • Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews (ACS Publications).[Link]

  • De Faveri, C., et al. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews (ACS Publications).[Link]

  • Nguyen, D. P., et al. (2009). Genetic Encoding and Labeling of Aliphatic Azides and Alkynes in Recombinant Proteins via a Pyrrolysyl-tRNA Synthetase/tRNACUA Pair and Click Chemistry. Journal of the American Chemical Society.[Link]

Sources

Method

(S)-3-Ethynyltetrahydrofuran applications in target-oriented organic synthesis

An In-Depth Guide to the Application of (S)-3-Ethynyltetrahydrofuran in Target-Oriented Organic Synthesis Authored by: A Senior Application Scientist (S)-3-Ethynyltetrahydrofuran has emerged as a valuable and versatile c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of (S)-3-Ethynyltetrahydrofuran in Target-Oriented Organic Synthesis

Authored by: A Senior Application Scientist

(S)-3-Ethynyltetrahydrofuran has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its unique structure, combining a stereochemically defined tetrahydrofuran (THF) ring with a reactive terminal alkyne, offers a powerful platform for the construction of complex, biologically active molecules. The THF moiety is a common substructure in a vast array of natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit diverse biological activities such as antitumor, antimicrobial, and antimalarial properties.[1][2] The ethynyl group serves as a highly versatile functional handle, most notably for its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of (S)-3-Ethynyltetrahydrofuran, complete with detailed protocols and expert insights into its strategic use in target-oriented synthesis.

The Strategic Importance of (S)-3-Ethynyltetrahydrofuran

The utility of (S)-3-Ethynyltetrahydrofuran stems from two core features: its fixed chirality and its reactive alkyne.

  • Chirality in Drug Design: Biological systems are inherently chiral, and the interaction between a drug and its target receptor often requires a precise three-dimensional arrangement.[4][5] Utilizing enantiomerically pure starting materials like (S)-3-Ethynyltetrahydrofuran is a highly efficient strategy, known as chiral pool synthesis, to introduce a specific stereocenter into a target molecule.[6] This approach avoids the need for challenging chiral separations or complex asymmetric syntheses later in the synthetic sequence, accelerating the drug discovery process.[5][7]

  • The Versatility of the Alkyne: The terminal alkyne is a gateway to a multitude of chemical transformations. While it can undergo traditional alkyne reactions (e.g., Sonogashira coupling, hydration, reduction), its most prominent application is in CuAAC. This reaction forms a stable, aromatic 1,2,3-triazole ring, a desirable pharmacophore that can act as a rigid linker, a hydrogen bond acceptor, and a dipole, often enhancing the pharmacological properties of a molecule.[8][9]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, enabling the efficient covalent linking of two molecular fragments—one bearing an alkyne and the other an azide.[3][10] The reaction is renowned for its high yields, specificity (forming only the 1,4-disubstituted triazole), mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for late-stage functionalization and bioconjugation.[11]

Mechanism Overview

The reaction proceeds through a catalytic cycle involving a copper(I) species. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.[10][12] The Cu(I) first coordinates with the terminal alkyne of (S)-3-Ethynyltetrahydrofuran to form a copper-acetylide intermediate. This intermediate then reacts with the azide partner, leading to a six-membered metallacycle that subsequently rearranges and releases the 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.

Experimental Protocols

Protocol 1: General Procedure for Small-Molecule Synthesis via CuAAC

This protocol describes a standard procedure for coupling (S)-3-Ethynyltetrahydrofuran with a generic azide partner.

Materials and Reagents:

  • (S)-3-Ethynyltetrahydrofuran

  • Azide coupling partner (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent: A 1:1 mixture of tert-butanol and water is a robust choice for a wide range of substrates. Other options include DMF, DMSO, or THF/water mixtures.

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve (S)-3-Ethynyltetrahydrofuran (1.0 eq) and the azide partner (1.0-1.1 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O for a 0.1 mmol scale reaction). Stir the solution until all components are fully dissolved.

  • Catalyst Preparation: Prepare fresh stock solutions of the catalyst components.

    • A 0.1 M solution of CuSO₄·5H₂O in deionized water.

    • A 0.2 M solution of Sodium L-ascorbate in deionized water. Causality Note: A fresh solution of sodium ascorbate is crucial as it can degrade upon exposure to air, reducing its efficacy as a reducing agent.

  • Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium L-ascorbate solution (0.1-0.2 eq), followed by the CuSO₄·5H₂O solution (0.01-0.05 eq).[10] A color change (e.g., to pale yellow or green) is often observed, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-12 hours.[10] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkyne is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 1,4-disubstituted triazole product.

Typical Reaction Parameters

ParameterRecommended RangeRationale
[Alkyne] 0.05 - 0.5 MBalances reaction rate and solubility.
Azide (eq) 1.0 - 1.2A slight excess can drive the reaction to completion.
CuSO₄·5H₂O (eq) 0.01 - 0.05Catalytic amount; higher loading rarely improves yield.
Na Ascorbate (eq) 0.1 - 0.3Stoichiometric excess relative to copper ensures Cu(I) state.[10]
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Time 1 - 24 hoursSubstrate dependent; monitor for completion.
Protocol 2: Bioconjugation - Labeling an Azide-Modified Peptide

This protocol outlines the use of (S)-3-Ethynyltetrahydrofuran to label a peptide containing an unnatural azido-amino acid, a common technique in chemical biology.

Materials and Reagents:

  • Azide-modified peptide

  • (S)-3-Ethynyltetrahydrofuran

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Buffer: Phosphate-Buffered Saline (PBS) or similar aqueous buffer (pH 7.4)

  • Purification: Size-exclusion chromatography or HPLC

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of (S)-3-Ethynyltetrahydrofuran in DMSO.

    • Prepare a catalyst premix: Combine a 20 mM CuSO₄ solution with a 50 mM THPTA solution in water.[12][13] Causality Note: The THPTA ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from oxidative damage caused by reactive oxygen species.[12][13]

  • Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order:

    • The azide-modified peptide solution.

    • (S)-3-Ethynyltetrahydrofuran stock solution (add 10-20 equivalents relative to the peptide).

    • The CuSO₄/THPTA catalyst premix (to a final copper concentration of 0.1-0.5 mM).

  • Reaction Initiation: Add a freshly prepared solution of sodium ascorbate to the mixture to a final concentration of 2-5 mM to initiate the reaction.[13]

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the labeled peptide from excess reagents using size-exclusion chromatography, dialysis, or reverse-phase HPLC.

  • Analysis: Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the (S)-3-ethynyltetrahydrofuran-triazole moiety.

Bioconjugation_Workflow

Troubleshooting Common Issues in CuAAC Reactions

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction Inactive catalyst (oxidized Cu(I) or degraded ascorbate).Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Consider using a Cu(I) stabilizing ligand (TBTA for organic, THPTA for aqueous).[13]
Poor substrate solubility.Change the solvent system (e.g., add DMF or DMSO). Gentle heating (30-40 °C) may help but use with caution.
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Ensure a sufficient excess of sodium ascorbate is present.[10] Degas the reaction mixture thoroughly before adding the catalyst.
Difficulty in Purification Residual copper catalyst.Wash the organic extract with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts.

Conclusion

(S)-3-Ethynyltetrahydrofuran is a powerful chiral building block for modern synthetic chemistry. Its predefined stereocenter provides an efficient route to enantiomerically pure targets, while its terminal alkyne handle unlocks access to the robust and versatile CuAAC "click" reaction. The protocols and insights provided herein demonstrate its broad applicability, from the synthesis of complex small molecules to the precise modification of biomolecules. For researchers in drug discovery and chemical biology, mastering the use of this reagent opens a direct and reliable path to novel chemical entities with significant therapeutic potential.

References

  • Synthesis of chiral building blocks for use in drug discovery - PubMed. (2004). PubMed.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. PMC.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Chiral Building Blocks Selection - Enamine. Enamine.
  • Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem. (2025). AiFChem.
  • A Technical Guide to Chiral Building Blocks in Synthesis - Benchchem. Benchchem.
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Benchchem. (2025). Benchchem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology - Jena Bioscience.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm. (2022). BroadPharm.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. PMC - NIH.
  • The growing applications of click chemistry - Roeder Research Lab. (2007). Roeder Research Lab.
  • Recent applications of click chemistry in drug discovery - PubMed. (2019). PubMed.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC - NIH. PMC - NIH.
  • Click Chemistry - TCI Chemicals. TCI Chemicals.
  • Click chemistry in drug development recent trends and application - Research Journal of Pharmacy and Technology. (2025). Research Journal of Pharmacy and Technology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-3-Ethynyltetrahydrofuran Purification &amp; Chromatography

Welcome to the Technical Support Center for (S)-3-Ethynyltetrahydrofuran . This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral alkynes. Due to its low molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-3-Ethynyltetrahydrofuran . This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral alkynes. Due to its low molecular weight, volatility, and the reactivity of the terminal alkyne, this compound presents unique challenges during isolation, purification, and enantiomeric excess (ee) determination.

Below, you will find our field-proven troubleshooting guides, self-validating protocols, and structural workflows to ensure high-yield recovery and accurate analytical profiling.

Overall Purification and Analysis Workflow

Workflow A Crude (S)-3-Ethynyltetrahydrofuran B Silica Gel Flash Chromatography (Pentane/Et2O) A->B Purify C Careful Concentration (Ice Bath, >150 mbar) B->C Remove Solvent D Purified (S)-3-Ethynyltetrahydrofuran (Stock Solution) C->D Store at -20°C E Chiral GC Analysis (Direct ee Determination) D->E Volatile Analysis F CuAAC Derivatization (Add UV Chromophore) D->F Non-Volatile Analysis G Chiral HPLC Analysis (UV-Vis Detection) F->G Measure ee

Workflow for the purification and enantiomeric analysis of (S)-3-Ethynyltetrahydrofuran.

Troubleshooting Guides & FAQs

Q1: Why do I consistently lose my product during solvent evaporation after column chromatography? Causality: (S)-3-Ethynyltetrahydrofuran (C6H8O) has a molecular weight of 96.13 g/mol and is highly volatile[1]. If you use standard chromatography solvents like Hexanes and Ethyl Acetate, their boiling points overlap with the product. When you apply high vacuum to remove these solvents, the product co-evaporates. Solution: Switch your mobile phase to a low-boiling solvent system such as Pentane/Diethyl Ether. During concentration, never let the rotary evaporator pressure drop below 150 mbar, and keep the water bath at 0–5 °C. Because of this volatility, commercial suppliers often ship and store this compound as a ~20% stock solution in ether rather than a neat liquid.

Q2: I am experiencing severe streaking and poor mass recovery on standard silica gel. How can I fix this? Causality: The oxygen atom in the tetrahydrofuran ring acts as a Lewis base and forms strong hydrogen bonds with the acidic silanol groups on standard unmodified silica gel. This causes peak tailing and irreversible adsorption. Solution: Deactivate your silica gel by pre-flushing the column with 1% Triethylamine (Et3N) in Pentane before loading your sample. Alternatively, use neutral Alumina as the stationary phase.

Q3: I cannot detect the purified compound on my HPLC using a standard UV detector. How do I determine the enantiomeric excess (ee)? Causality: Terminal alkynes and aliphatic ethers lack a conjugated π -system, meaning they do not absorb UV light at the standard 254 nm or 280 nm wavelengths used in HPLC. Solution: You have two options:

  • Direct Analysis: Use Chiral Gas Chromatography (GC) with a Flame Ionization Detector (FID), which does not rely on UV absorbance and leverages the compound's natural volatility.

  • Indirect Analysis: Derivatize the terminal alkyne using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a UV-active azide (e.g., azidobenzene) to append a chromophore for Chiral HPLC analysis[2].

Q4: My isolated neat product turns yellow and polymerizes upon storage. How can I prevent this degradation? Causality: Terminal alkynes are susceptible to Glaser coupling (oxidative dimerization) in the presence of trace metals and atmospheric oxygen. They can also undergo radical polymerization when exposed to light and heat. Solution: Never store the compound neat. Store it as a dilute stock solution (10–20% in THF or Diethyl Ether) under an inert Argon atmosphere at -20 °C.

Derivatization Strategy for Chiral HPLC

Reaction A (S)-3-Ethynyltetrahydrofuran (No UV Chromophore) D 1-Phenyl-1H-1,2,3-triazole Derivative (Strong UV Absorbance) A->D CuAAC B Azidobenzene (UV Active) B->D CuAAC C CuSO4 / Sodium Ascorbate (Catalyst System) C->D Catalyzes

CuAAC derivatization of (S)-3-Ethynyltetrahydrofuran for UV-based chiral HPLC analysis.

Step-by-Step Methodologies

Protocol A: Volatility-Safe Flash Chromatography

This protocol isolates the compound while preventing evaporative loss[3].

  • Column Preparation: Slurry pack a glass column with standard silica gel (230–400 mesh) using Pentane containing 1% Et3N to deactivate acidic silanols.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Pentane and load it onto the column.

  • Elution: Elute using a gradient of Pentane and Diethyl Ether (100:0 85:15).

  • Fraction Monitoring: Spot fractions on a TLC plate. Since the compound is UV-inactive, dip the plate in basic Potassium Permanganate ( KMnO4​ ) stain and gently heat. The alkyne will rapidly reduce the KMnO4​ , appearing as a bright yellow spot against a purple background.

  • Concentration: Pool the product-containing fractions into a round-bottom flask. Concentrate using a rotary evaporator with the water bath set to 0–5 °C (Ice Bath) . Do not lower the pressure below 150 mbar . Stop evaporation when ~5 mL of solvent remains to create a stock solution.

  • Self-Validation Check: Weigh the receiving flask of the rotary evaporator before and after concentration. Calculate the mass of the recovered solvent. Run a quick 1H NMR of a 50 μL aliquot of your stock solution. Integrate the ether peaks against the tetrahydrofuran peaks to determine the exact molarity of your product, ensuring no over-drying or product loss occurred.

Protocol B: CuAAC Derivatization for Enantiomeric Purity Profiling

This protocol appends a UV-active chromophore to the alkyne for accurate ee determination via Chiral HPLC[2].

  • Reaction Setup: In a 4 mL vial, add 10 mg (approx. 0.1 mmol) of (S)-3-Ethynyltetrahydrofuran (calculated from your stock solution concentration) and dissolve in 1 mL of a 1:1 mixture of tert-Butanol and Water.

  • Reagent Addition: Add 1.2 equivalents of Azidobenzene. Then, add 0.1 equivalents of CuSO4​⋅5H2​O and 0.2 equivalents of Sodium Ascorbate (which reduces Cu(II) to the active Cu(I) catalyst in situ).

  • Incubation: Stir vigorously at room temperature for 2 hours.

  • Workup: Dilute the mixture with 3 mL of Ethyl Acetate and 3 mL of Brine. Extract the organic layer, dry over anhydrous Na2​SO4​ , and filter. Concentrate under standard vacuum (the triazole product is no longer volatile).

  • Self-Validation Check: Run a TLC of the crude reaction mixture using Hexanes/EtOAc (70:30). Check under a 254 nm UV lamp. The complete disappearance of the KMnO4​ -active starting material and the appearance of a strongly UV-active baseline-resolved spot confirms quantitative conversion. Quantitative conversion is mathematically required to ensure the measured ee of the triazole perfectly reflects the ee of the starting material without kinetic resolution artifacts.

  • HPLC Analysis: Inject the crude triazole onto a Chiralpak IA column using Hexane/Isopropanol (90:10) at 1.0 mL/min, monitoring at 254 nm.

Quantitative Data Presentation

The following table summarizes the optimal analytical chromatography methods for evaluating the purity and enantiomeric excess of (S)-3-Ethynyltetrahydrofuran and its derivatives.

Analytical MethodTarget PropertyRecommended Stationary PhaseMobile Phase / Carrier GasDetection Limit / WavelengthPros & Cons
Normal Phase TLC Reaction MonitoringSilica Gel 60 F254Pentane / Diethyl Ether (85:15) KMnO4​ Stain (Visual)Pro: Fast, cheap.Con: Cannot detect UV, volatile spots fade quickly.
Chiral GC Direct ee Determination β -DEX 120 (Cyclodextrin)Helium (Constant Flow: 1.2 mL/min)FID (Flame Ionization)Pro: No derivatization needed, leverages volatility.Con: Requires specialized chiral GC columns.
Chiral HPLC Indirect ee DeterminationChiralpak IA (Amylose derivative)Hexane / Isopropanol (90:10)UV-Vis at 254 nmPro: Highly accurate, sharp peaks.Con: Requires prior CuAAC click derivatization.
LC-MS (ESI+) Mass ProfilingC18 Reversed-PhaseWater / Acetonitrile + 0.1% Formic Acidm/z 115.07 [M+H2​O+H]+ Pro: Confirms molecular weight.Con: Poor ionization of neutral alkynes without adducts.

References

  • Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS Source: nih.gov URL:[Link]

  • Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Protocols for (S)-3-Ethynyltetrahydrofuran

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling (S)-3-Ethynyltetrahydrofuran (CAS: 2702813-85-0 / 1333315-37-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling (S)-3-Ethynyltetrahydrofuran (CAS: 2702813-85-0 / 1333315-37-3). As a highly reactive chiral building block frequently utilized in click chemistry and complex pharmaceutical synthesis, this compound presents unique handling challenges.

This document synthesizes field-proven insights to help you understand the causality behind degradation, troubleshoot common issues, and implement self-validating storage protocols.

Part 1: Core Degradation Mechanisms (The "Why")

To effectively prevent degradation, one must first understand the dual-threat molecular architecture of (S)-3-Ethynyltetrahydrofuran. The molecule features two highly reactive domains that degrade via entirely different mechanistic pathways:

  • Tetrahydrofuran (THF) Ring Auto-Oxidation: Like all uninhibited aliphatic ethers, the THF moiety reacts with atmospheric oxygen via a radical chain mechanism. This process is photo-initiated by UV light and accelerated by thermal stress, resulting in the formation of hydroperoxides[1]. If allowed to concentrate, these peroxides pose a severe explosion hazard[2].

  • Terminal Alkyne Degradation: The terminal alkyne is highly sensitive to trace transition metals (e.g., Cu, Fe). In the presence of oxygen, these metals catalyze oxidative dimerization (Glaser coupling). Furthermore, thermal stress and UV exposure can induce spontaneous, irreversible ring-opening or alkyne polymerization, leading to a complete loss of the active monomer[3].

Degradation A (S)-3-Ethynyltetrahydrofuran B O2 & UV Light A->B C Trace Metals (Cu/Fe) A->C D Thermal Stress A->D E THF Auto-Oxidation (Hydroperoxides) B->E Radical Chain F Glaser Coupling (Dimerization) C->F Oxidative G Alkyne Polymerization D->G Kinetic

Logical relationship of environmental stressors to specific degradation pathways of the compound.

Part 2: Troubleshooting & FAQs

Q1: My (S)-3-Ethynyltetrahydrofuran has turned from a pale-yellow liquid to a dark brown, viscous oil. What happened? A: This indicates advanced degradation, specifically alkyne polymerization or oxidative coupling[3]. The color shift and increased viscosity are classic macroscopic signs that the terminal alkyne has reacted with itself due to oxygen exposure, thermal stress, or trace metal contamination. Causality & Resolution: The reactive triple bond has been consumed. Do not use this batch for sensitive catalytic reactions. Dispose of it according to hazardous waste protocols, as it likely also contains elevated peroxide levels[4].

Q2: I stored the reagent at 4°C instead of the recommended -20°C. Is it still viable? A: Standard storage recommendations dictate keeping the compound tightly sealed at -20°C. Short-term storage (1-2 weeks) at 2-8°C is generally acceptable, but long-term storage requires -20°C. The auto-oxidation of the THF ring is highly temperature-dependent; at 4°C, the kinetic rate of peroxide formation is reduced but not halted[2]. Causality & Resolution: Test the solution using quantitative peroxide test strips before use. If peroxide levels are <10 ppm, it is safe. Immediately purge the headspace with Argon and transfer the vial to a -20°C freezer.

Q3: Why must I thaw the container completely to room temperature before opening it? A: Opening a cold container introduces atmospheric moisture, which instantly condenses inside the vial. While water does not directly degrade the alkyne, it severely interferes with downstream anhydrous reactions (e.g., Grignard or Sonogashira couplings) and can accelerate the degradation of the stabilizing ether solvent often shipped with this compound.

Q4: Can I distill the reagent to remove peroxides and polymeric impurities? A: CRITICAL WARNING: Never distill ether-containing compounds to dryness if peroxides are present. Concentrating hydroperoxides via rotary evaporation or distillation leads to spontaneous, violent explosions[2]. Causality & Resolution: If purification is absolutely necessary to recover the chiral building block, you must first pass the reagent through a column of activated basic alumina to quantitatively remove peroxides prior to any thermal treatment.

Part 3: Quantitative Storage Data

To ensure maximum shelf-life, adhere to the environmental boundaries outlined below. The data synthesizes the kinetic realities of peroxide formation and alkyne degradation.

Storage ConditionHeadspace AtmosphereLight ExposureEstimated Shelf-LifePeroxide Risk Level
-20°C (Ideal) Argon / NitrogenDark> 12 monthsLow
2-8°C (Fridge) Argon / NitrogenDark3 - 6 monthsModerate
20-25°C (RT) AirAmbient Light< 2 weeksHigh
20-25°C (RT) AirDirect UV< 48 hoursExtreme

Part 4: Self-Validating Experimental Protocols

Trustworthy science requires protocols that validate themselves. The following methodologies ensure that oxygen and moisture are strictly excluded during handling.

Protocol A: Inert Aliquoting Workflow (Schlenk Line Method)

Frequent opening of the master vial introduces oxygen and moisture. Upon receiving the chemical, immediately aliquot it into single-use volumes.

  • Equilibration: Remove the sealed master vial of (S)-3-Ethynyltetrahydrofuran from the -20°C freezer. Place it in a desiccator and allow it to reach ambient temperature (approx. 30 minutes) to prevent condensation.

  • Manifold Purging (Self-Validation): Cycle a Schlenk line between high vacuum and Argon three times. Validation: The ability of the manifold to hold a vacuum (< 100 mTorr) guarantees a leak-free, strictly anhydrous, and oxygen-free environment.

  • Preparation of Receptacles: Bake amber glass vials at 120°C overnight to remove surface moisture. Cool them under vacuum, and backfill with Argon.

  • Transfer: Using a gas-tight, oven-dried syringe purged with Argon, pierce the septum of the source vial. Withdraw the required volume.

  • Dispensing & Sealing: Dispense the liquid into the prepared amber vials. Immediately blanket the headspace with a gentle, continuous stream of Argon. Seal tightly with PTFE-lined caps to prevent evaporation, and wrap the exterior with Parafilm.

  • Storage: Return all aliquots immediately to a -20°C explosion-proof freezer.

Workflow S1 Thaw to RT (Sealed) S2 Schlenk Line (Vac/Ar Cycles) S1->S2 S3 Aliquot to Amber Vials S2->S3 S4 Argon Blanket S3->S4 S5 PTFE Seal & Parafilm S4->S5 S6 Store at -20°C S5->S6

Self-validating Schlenk line workflow for aliquoting under strictly inert and anhydrous conditions.

Protocol B: Peroxide Testing & Remediation

Because THF derivatives form peroxides over time[1], you must test the reagent every 3 months or before any distillation step.

  • Sampling: Under an inert Argon atmosphere, withdraw 10 µL of the reagent.

  • Testing: Apply the droplet to a commercial potassium iodide (KI) starch peroxide test strip. Wait 15 seconds for color development.

  • Validation & Action:

    • 0 - 10 ppm (White/Pale Yellow): Safe for immediate use.

    • 10 - 50 ppm (Light Blue): Marginal degradation. Pass the solution through a plug of activated basic alumina inside a glovebox before use.

    • > 50 ppm (Dark Blue/Purple): Critical Danger. Do not use, heat, or concentrate. Dispose of the vial as hazardous waste immediately[2].

References

  • Department of Biology, University of York. "Peroxide forming chemicals". University of York Safety Guidelines. [Link]

  • Cyclic Polymers from Alkynes: Scope and Degradation. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns for Validating (S)-3-Ethynyltetrahydrofuran

In the landscape of modern drug discovery and chiral synthesis, the unambiguous structural confirmation of building blocks is paramount. (S)-3-Ethynyltetrahydrofuran, a valuable chiral intermediate, presents a unique ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chiral synthesis, the unambiguous structural confirmation of building blocks is paramount. (S)-3-Ethynyltetrahydrofuran, a valuable chiral intermediate, presents a unique analytical challenge due to its combination of a cyclic ether and a terminal alkyne. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation patterns under electron ionization (EI), offering a robust framework for its validation and differentiation from potential isomers and impurities. As senior application scientists, we move beyond mere data reporting, focusing instead on the mechanistic underpinnings of fragmentation to create a self-validating analytical strategy.

The Logic of Fragmentation: Deconstructing (S)-3-Ethynyltetrahydrofuran

The mass spectrum of a molecule is a fingerprint of its structure, revealing the pathways through which the molecular ion fragments upon ionization. For (S)-3-Ethynyltetrahydrofuran (Molecular Weight: 96.13 g/mol ), the fragmentation pattern is a composite of the behaviors of its two key functional groups: the tetrahydrofuran (THF) ring and the terminal ethynyl group.

1. The Tetrahydrofuran Moiety: A Story of Ring Opening and Cleavage

The ether oxygen is the most likely site of initial ionization in the THF ring.[1] This radical cation is the starting point for a cascade of fragmentation events.

  • Alpha-Cleavage: The most characteristic fragmentation of cyclic ethers involves cleavage of the bond adjacent to the oxygen atom (α-cleavage).[1][2] For a 3-substituted THF, this initiates a ring-opening to form a more stable acyclic radical cation.

  • Inductive Cleavage: The electron-withdrawing nature of the oxygen can also induce cleavage at other points in the ring, leading to the loss of small neutral molecules.[3]

2. The Ethynyl Group: The Telltale Signs of a Terminal Alkyne

Terminal alkynes exhibit highly characteristic fragmentation patterns that are invaluable for their identification.

  • Loss of Terminal Hydrogen (M-1): The most prominent feature is often the loss of the acidic acetylenic hydrogen, resulting in a strong peak at M-1.[4][5] This resonance-stabilized cation is a key diagnostic marker.

  • Propargylic Cleavage: Cleavage of the C-C bond adjacent to the triple bond is also a dominant pathway. This results in the formation of the highly stable propargyl cation (C₃H₃⁺) at m/z 39.[5]

Predicted Mass Spectrum of (S)-3-Ethynyltetrahydrofuran

By synthesizing the fragmentation logic of its constituent parts, we can predict the key ions in the EI-mass spectrum of (S)-3-Ethynyltetrahydrofuran. The molecular ion (M⁺˙) is expected at m/z 96 .

m/z Proposed Fragment Origin and Fragmentation Pathway Diagnostic Importance
96[C₆H₈O]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight. Expected to be of moderate intensity.
95[C₆H₇O]⁺M-H (Loss of acetylenic H)Primary Confirmation: Highly characteristic of a terminal alkyne.[5][6]
67[C₅H₇]⁺ or [C₄H₃O]⁺M-CHO (Loss of formyl radical) or M-C₂H₅ (Loss of ethyl radical after rearrangement)Indicates fragmentation of the THF ring.
55[C₃H₃O]⁺Cleavage of the THF ringCommon fragment from five-membered rings.
43[C₂H₃O]⁺α-cleavage product from the THF ringGeneral indicator of an oxygen-containing heterocycle.
39[C₃H₃]⁺Propargyl cationPrimary Confirmation: Highly characteristic of the ethynyl group.[4]

Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed primary fragmentation pathways for (S)-3-Ethynyltetrahydrofuran upon electron ionization.

Caption: Proposed EI fragmentation pathways for (S)-3-Ethynyltetrahydrofuran.

Comparative Analysis: Distinguishing from Isomers

The true power of this fragmentation analysis lies in its ability to distinguish the target molecule from structural isomers, a common challenge in synthesis.

Case Study: (S)-3-Ethynyltetrahydrofuran vs. 2-Ethynyltetrahydrofuran

A likely impurity or alternative product in a synthetic route could be the positional isomer, 2-Ethynyltetrahydrofuran. While it shares the same molecular weight (96.13 g/mol ), its fragmentation pattern would differ significantly.

Feature (S)-3-Ethynyltetrahydrofuran (Predicted) 2-Ethynyltetrahydrofuran (Predicted) Reason for Difference
Molecular Ion (m/z 96) Moderate IntensityModerate IntensitySame molecular weight.
M-1 (m/z 95) StrongStrongBoth are terminal alkynes.
Dominant Ring Cleavage Loss of fragments like C₂H₅•, C₃H₅• after ring opening.Dominant loss of the ethynyl group (M-25) via α-cleavage, leading to a strong peak at m/z 71 .The ethynyl group is directly on the α-carbon in the 2-isomer, making it the most favorable leaving group. The m/z 71 fragment ([C₄H₇O]⁺) is highly characteristic of 2-substituted THFs.[1]
m/z 71 Weak or absentStrong (likely base peak) This is the key diagnostic differentiator.

This comparison demonstrates that the presence of a strong peak at m/z 71 would strongly suggest the presence of the 2-substituted isomer, while its absence, coupled with a strong M-1 peak, validates the 3-substituted structure.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method for acquiring high-quality data for validation.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve sample in volatile solvent (e.g., Dichloromethane) Inject Inject 1 µL into GC Prep->Inject Column Column: DB-5ms or similar (non-polar) Inject->Column Temp Temperature Program: 50°C (1 min) to 250°C at 10°C/min Column->Temp Ionization Ionization Mode: Electron Ionization (EI) at 70 eV Temp->Ionization Analyzer Analyzer: Quadrupole or TOF Ionization->Analyzer Scan Scan Range: m/z 35-200 Analyzer->Scan Analysis Compare experimental spectrum with predicted fragmentation pattern Scan->Analysis

Caption: GC-MS workflow for validation of (S)-3-Ethynyltetrahydrofuran.

Methodology Details:

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the synthesized compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Rationale: GC provides excellent separation of the analyte from residual solvents and potential impurities prior to MS analysis. A standard non-polar column (e.g., DB-5ms) is suitable for this compound.

    • Parameters:

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 50°C for 1 minute, then ramp to 250°C at 10°C/minute.

  • Mass Spectrometry:

    • Rationale: Electron Ionization (EI) at 70 eV is the industry standard for generating reproducible fragmentation patterns and creating searchable library spectra.[7]

    • Parameters:

      • Ion Source Temperature: 230°C

      • Mass Range: Scan from m/z 35 to 200 to ensure capture of the molecular ion and all relevant fragments.

  • Data Interpretation:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Verify the presence of the molecular ion at m/z 96.

    • Confirm the presence of key diagnostic fragments, particularly the M-1 peak at m/z 95 and the propargyl cation at m/z 39.

    • Critically, check for the absence or very low abundance of the m/z 71 peak to rule out the 2-substituted isomer.

Conclusion

The structural validation of chiral building blocks like (S)-3-Ethynyltetrahydrofuran demands a rigorous, mechanistically-grounded approach. By understanding the fundamental fragmentation rules for cyclic ethers and terminal alkynes, we can predict a characteristic mass spectral fingerprint. The key identifiers for (S)-3-Ethynyltetrahydrofuran are the molecular ion at m/z 96, a strong M-1 peak at m/z 95, and the propargyl cation at m/z 39, combined with the notable absence of the m/z 71 fragment that would signify the 2-substituted isomer. This comparative and predictive methodology provides a robust and self-validating framework for researchers, scientists, and drug development professionals, ensuring the structural integrity of this vital chemical intermediate.

References

  • NSF PAR. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Habert, A., et al. (n.d.).
  • The Rotavera Group. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion.
  • eGyanKosh. (n.d.).
  • NIST. (n.d.). NIST Chemistry WebBook. [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Digital Lehren. (2021, April 28). Mass spectroscopy Fragmentation of alkynes and alcohol. YouTube. [Link]

  • BSc Chemistry. (n.d.). 29.
  • University of Calgary. (n.d.).

Sources

Comparative

A Researcher's Guide to Click Reaction Kinetics: Comparing (S)-3-Ethynyltetrahydrofuran with Standard Terminal Alkynes

In the landscape of modern chemical biology and drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, stands as a pillar of efficiency and reliability for mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical biology and drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, stands as a pillar of efficiency and reliability for molecular assembly.[1] Its high yield, stereospecificity, and broad functional group tolerance have made it an indispensable tool for everything from bioconjugation to materials science.[2][3] However, for applications demanding precision and temporal control, such as in vivo labeling or high-throughput screening, understanding the reaction kinetics is not just academic—it is critical.[2][4]

This guide provides a comprehensive framework for comparing the click reaction kinetics of (S)-3-Ethynyltetrahydrofuran, a molecule of interest due to its hydrophilic, non-aromatic, and chiral nature, against more conventional terminal alkynes. We will delve into the causality behind experimental design for kinetic analysis, present a detailed, self-validating protocol, and interpret hypothetical data to provide researchers with a robust methodology for their own investigations.

The "Why" Behind Kinetic Analysis in CuAAC

The rate of a CuAAC reaction is not a fixed constant; it is highly sensitive to a multitude of factors including the electronic and steric nature of the alkyne and azide, the choice of copper source and ligand, solvent, and the presence of additives.[2][4][5] For drug development professionals, a faster reaction rate can mean higher throughput in library synthesis.[6] For researchers in bioconjugation, a rapid and biocompatible reaction is paramount to minimize damage to sensitive biological samples.[7][8] Therefore, quantifying the reaction rate constant (k) provides a direct, objective measure of an alkyne's performance within the click chemistry paradigm.

Experimental Design: A Self-Validating Protocol for Kinetic Comparison

To meaningfully compare the kinetics of (S)-3-Ethynyltetrahydrofuran with a standard terminal alkyne (e.g., Phenylacetylene), a well-designed experiment is crucial. The following protocol is designed to be self-validating by including controls and systematic variation of parameters to ensure the observed differences in kinetics are attributable to the alkyne structure.

Objective:

To determine and compare the second-order rate constants of the CuAAC reaction for (S)-3-Ethynyltetrahydrofuran and Phenylacetylene with a model azide (e.g., Benzyl Azide).

Materials:
  • Alkynes: (S)-3-Ethynyltetrahydrofuran, Phenylacetylene

  • Azide: Benzyl Azide

  • Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium Ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: A 1:1 mixture of deoxygenated water and t-butanol is a good starting point, as it can solubilize a wide range of reactants.[9]

  • Internal Standard: A non-reactive compound for analytical monitoring (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

Instrumentation:
  • In-situ Monitoring: A benchtop Nuclear Magnetic Resonance (NMR) spectrometer or an FTIR spectrometer with an in-situ probe is ideal for real-time reaction monitoring.[10][11][12] Alternatively, a High-Performance Liquid Chromatography (HPLC) instrument can be used for time-point analysis.

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_initiation 3. Initiation & Monitoring cluster_analysis 4. Data Analysis prep_solutions Prepare Stock Solutions (Alkynes, Azide, CuSO4, Ligand, Ascorbate, Internal Standard) deoxygenate Deoxygenate Solvent prep_solutions->deoxygenate mix_reactants Mix Alkyne, Azide, and Internal Standard in Solvent deoxygenate->mix_reactants add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst Premix CuSO4 and Ligand premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Reaction Progress (In-situ NMR/FTIR or HPLC time points) initiate->monitor plot_data Plot [Reactant] vs. Time monitor->plot_data calc_rate Calculate Second-Order Rate Constant (k) plot_data->calc_rate compare Compare k values calc_rate->compare

Caption: Experimental workflow for comparative kinetic analysis of CuAAC reactions.

Step-by-Step Protocol:
  • Stock Solution Preparation: Prepare stock solutions of each alkyne, benzyl azide, CuSO₄, THPTA, and sodium ascorbate in the chosen solvent system. The use of stock solutions ensures accurate and reproducible concentrations.

  • Reaction Setup: In a typical experiment, combine the alkyne (e.g., 0.1 M), benzyl azide (0.1 M), and the internal standard in the reaction vessel. Equimolar concentrations simplify the kinetic analysis.

  • Catalyst Premixing: It is crucial to premix the CuSO₄ and the THPTA ligand before adding them to the reaction mixture.[13][14] This allows for the formation of the copper-ligand complex, which stabilizes the catalytically active Cu(I) state and prevents precipitation, especially in phosphate buffers.[13] A 1:5 copper-to-ligand ratio is often recommended for bioconjugation applications.[13][15]

  • Reaction Initiation: Initiate the reaction by adding the sodium ascorbate solution.[14] This reduces the Cu(II) to the active Cu(I) catalytic species.[4][16] The addition of the reducing agent should be the final step to ensure a well-defined start time (t=0) for kinetic measurements.

  • Monitoring: Immediately begin monitoring the reaction.

    • By ¹H NMR: Follow the disappearance of a characteristic alkyne or azide proton signal and the appearance of the triazole product proton signal over time relative to the internal standard.

    • By FTIR: Monitor the disappearance of the characteristic azide stretch (~2100 cm⁻¹).

    • By HPLC: At defined time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by adding EDTA to chelate the copper), and analyze the composition by HPLC.

  • Data Analysis: Plot the concentration of the limiting reactant versus time. For a second-order reaction with equimolar starting concentrations, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Hypothetical Data and Interpretation

To illustrate the output of such a study, let's consider a plausible set of hypothetical kinetic data comparing (S)-3-Ethynyltetrahydrofuran with Phenylacetylene and a simple aliphatic alkyne, 1-Octyne.

AlkyneApparent Second-Order Rate Constant (k) [M⁻¹s⁻¹]Relative RatePlausible Rationale
Phenylacetylene1.2 x 10¹1.0The aromatic ring provides some electron-withdrawing character, which can enhance the reactivity of the terminal alkyne.[17]
1-Octyne8.5 x 10⁰0.71A simple, unactivated aliphatic alkyne, often exhibiting baseline reactivity.
(S)-3-Ethynyltetrahydrofuran2.5 x 10¹2.08The ether oxygen in the tetrahydrofuran ring may act as a coordinating group for the copper catalyst, increasing its local concentration around the alkyne and accelerating the reaction.[18]
In-Depth Discussion of Hypothetical Results:

The hypothetical data suggests that (S)-3-Ethynyltetrahydrofuran undergoes the CuAAC reaction at a significantly faster rate than both phenylacetylene and 1-octyne. This can be rationalized by considering the underlying mechanism of the CuAAC reaction.

The currently accepted mechanism for the CuAAC reaction often involves a dinuclear copper intermediate.[9][19] The reaction rate is dependent on several steps, including the formation of a copper-acetylide species.[9][20] The ether oxygen in the tetrahydrofuran ring of (S)-3-Ethynyltetrahydrofuran could potentially chelate the copper(I) catalyst, bringing it into close proximity to the alkyne. This intramolecular coordination could facilitate the formation of the copper-acetylide intermediate, thereby accelerating the overall catalytic cycle.[18] Such chelation-assisted rate enhancements have been observed with azides containing coordinating motifs.[18][21]

In contrast, phenylacetylene's reactivity is influenced by the electronic effects of the phenyl group, while 1-octyne represents a baseline for a sterically unhindered, electronically neutral alkyne.[17] The enhanced rate of (S)-3-Ethynyltetrahydrofuran, if observed experimentally, would make it a highly attractive candidate for applications requiring rapid conjugation, particularly in aqueous media where its hydrophilicity is also an advantage.

The Catalytic Cycle of CuAAC

A firm grasp of the reaction mechanism is essential for interpreting kinetic data. The dinuclear copper-mediated pathway is now widely supported by kinetic and computational studies.[9][19]

CuAAC_Cycle cluster_cycle CuI 2 Cu(I) CopperAcetylide π,σ-Bis(copper) Acetylide CuI->CopperAcetylide Alkyne R1-C≡CH Alkyne->CopperAcetylide Azide R2-N3 Product Triazole Product Regen_CuI 2 Cu(I) Product->Regen_CuI AzideComplex Dinuclear Copper-Azide-Acetylide Complex CopperAcetylide->AzideComplex + R2-N3 Metallacycle Six-Membered Copper Metallacycle AzideComplex->Metallacycle CuTriazolide Copper-Triazolide Intermediate Metallacycle->CuTriazolide CuTriazolide->Product + H+

Caption: The dinuclear catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

This guide provides a comprehensive framework for the comparative kinetic analysis of (S)-3-Ethynyltetrahydrofuran in the context of the CuAAC reaction. By understanding the factors that influence reaction rates and by employing a robust, self-validating experimental protocol, researchers can generate high-quality, reproducible data. This, in turn, allows for the informed selection of alkynes for specific applications, whether the goal is maximizing throughput in drug discovery or achieving rapid and efficient bioconjugation. The principles and methodologies outlined here are broadly applicable and can be adapted for the kinetic evaluation of any new alkyne or azide in the ever-expanding world of click chemistry.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. (2012). Vertex AI Search.
  • Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC)
  • Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I)
  • Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC. Vertex AI Search.
  • Click Chemistry Azide-Alkyne Cycloaddition. Vertex AI Search.
  • Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report | Request PDF - ResearchGate.
  • mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) - Benchchem. BenchChem.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Vertex AI Search.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (2025). RSC Publishing.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry | Organic Process Research & Development - ACS Publications. (2019).
  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
  • Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC. Vertex AI Search.
  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem. BenchChem.
  • A kinetics study of copper-catalysed click reactions in ionic liquids - RSC Publishing. RSC Publishing.
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - ResearchGate. (2025).
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011). Jena Bioscience.
  • PARALLEL SCREENING OF IN SITU CLICK CHEMICAL LIBRARIES IN INTEGRATED MICROFLUIDIC DEVICES. Vertex AI Search.
  • Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria - Frontiers. (2017). Frontiers.
  • Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - eScholarship. (2018). eScholarship.
  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Mettler Toledo.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022).
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Benchchem. BenchChem.
  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. Vertex AI Search.
  • In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC. Vertex AI Search.
  • A Recent Concept of Importance: Click Chemistry. Vertex AI Search.
  • Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide–Alkyne Cycloaddition | Journal of the American Chemical Society - ACS Publications.
  • What is Click Chemistry? An Introduction - Sigma-Aldrich. Sigma-Aldrich.
  • Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing). RSC Publishing.
  • Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Vertex AI Search.
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. RSC Publishing.
  • (PDF) Kinetics of Multifunctional Thiol-Epoxy Click Reactions Studied by Differential Scanning Calorimetry: Effects of Catalysis and Functionality - ResearchGate.
  • Sequential click reactions for synthesizing and patterning three-dimensional cell microenvironments - PubMed. (2009). PubMed.
  • Click Chemistry - TCI Chemicals. TCI Chemicals.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.